NSC697923
Description
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-5-nitrofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5S/c1-8-2-4-9(5-3-8)18(15,16)11-7-6-10(17-11)12(13)14/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUHIPWCDXOLCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343351-67-7 | |
| Record name | 343351-67-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
NSC697923 mechanism of action in NF-kB pathway
An In-depth Technical Guide on the Mechanism of Action of NSC697923 in the NF-κB Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a small molecule that has been identified as a potent and selective inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3][4][5][6][7][8] This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with the NF-κB pathway. The information is curated for researchers, scientists, and professionals involved in drug development.
Core Mechanism of Action: Inhibition of Ubc13 (UBE2N)
The primary mechanism by which this compound inhibits the NF-κB pathway is through the selective inhibition of the E2 ubiquitin-conjugating enzyme Ubc13 (also known as UBE2N).[1][2][3][4][5][6][7][8][9] Ubc13, in a heterodimer with Uev1A, catalyzes the formation of lysine 63 (K63)-linked polyubiquitin chains.[2] This type of polyubiquitination is a critical upstream event in the canonical NF-κB signaling cascade, leading to the activation of the IκB kinase (IKK) complex.
This compound acts as an irreversible, covalent inhibitor of Ubc13.[4] It forms a covalent adduct with the active site cysteine residue of Ubc13, thereby blocking its ability to form a thioester conjugate with ubiquitin.[2][4] This prevention of Ubc13-ubiquitin thioester formation is the key inhibitory step that disrupts the downstream signaling events required for NF-κB activation.[2][3][7]
Impact on the NF-κB Signaling Pathway
By inhibiting Ubc13, this compound effectively suppresses both constitutive and stimulus-induced NF-κB activity.[2][3] The key consequences of Ubc13 inhibition by this compound on the NF-κB pathway are:
-
Inhibition of IκBα Phosphorylation: this compound has been shown to inhibit the phosphorylation of IκBα induced by various stimuli, including RANKL and LPS.[3][7] The phosphorylation of IκBα by the IKK complex is a prerequisite for its ubiquitination and subsequent proteasomal degradation.
-
Suppression of p65 Nuclear Translocation: A critical step in NF-κB activation is the translocation of the p65 (RelA) subunit from the cytoplasm to the nucleus. This compound treatment has been demonstrated to reduce the nuclear translocation of p65 in response to stimuli like lipopolysaccharide (LPS).[5]
-
Downregulation of NF-κB-Dependent Gene Expression: By preventing the nuclear translocation and activity of NF-κB, this compound ultimately leads to the downregulation of the transcription of NF-κB target genes, which are involved in inflammation, immunity, and cell survival.
Quantitative Data
The following table summarizes the available quantitative data for this compound's activity.
| Parameter | Value | Cell Line/System | Reference |
| Inhibition of Caspase-1 (IC50) | 1.737 μM | In vitro enzymatic assay | [2] |
| Effective Concentration for Apoptosis Induction in DLBCL cells | 1 - 2 μM | ABC-DLBCL and GCB-DLBCL cells | [7] |
| Effective Concentration for NF-κB Inhibition in DLBCL cells | 1 - 2 μM | ABC-DLBCL and GCB-DLBCL cells | [7] |
| Concentration for p65 Translocation Inhibition | 2.5 μM | Mouse Embryonic Fibroblasts (MEFs) | [5] |
| Cytotoxic Effect on Neuroblastoma Cell Lines | 0 - 5 μM (dose-dependent) | SH-SY5Y, IMR32, SK-N-AS, NB-19 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Ubiquitination Assay
This assay is used to determine the effect of this compound on the formation of Ubc13-ubiquitin thioester conjugates and polyubiquitin chains.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme (Ubc13/Uev1A), ubiquitin, and an E3 ligase (e.g., GST-TRAF6) in ubiquitination buffer.
-
Inhibitor Treatment: Add this compound at various concentrations to the reaction mixture. A DMSO control should be included.
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the mixture at 30°C for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer. For detecting thioester conjugates, use a sample buffer without a reducing agent.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with specific antibodies against ubiquitin, Ubc13, or the E3 ligase to visualize the ubiquitination products.
NF-κB Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites in its promoter.
-
Inhibitor Treatment: Treat the transfected cells with different concentrations of this compound for a predetermined time.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α or PMA, for a specific duration.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
Immunofluorescence for p65 Nuclear Translocation
This method visualizes the subcellular localization of the NF-κB p65 subunit.
Methodology:
-
Cell Culture and Treatment: Seed cells on coverslips and treat them with this compound at the desired concentration, followed by stimulation with an NF-κB activator (e.g., LPS).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize them with a detergent like Triton X-100.
-
Immunostaining: Block non-specific binding sites and then incubate the cells with a primary antibody against the p65 subunit of NF-κB. Follow this with incubation with a fluorescently labeled secondary antibody.
-
Nuclear Staining and Mounting: Stain the cell nuclei with DAPI. Mount the coverslips on microscope slides.
-
Microscopy and Image Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of nuclear translocation.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the NF-κB pathway by this compound.
Experimental Workflow Diagram
Caption: Workflow for characterizing this compound's effect on NF-κB.
Logical Relationship Diagram
Caption: Logical cascade of this compound's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NSC-697923 | Cell Signaling Technology [cellsignal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Covalent Inhibition of Ubc13 Affects Ubiquitin Signaling and Reveals Active Site Elements Important for Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. rndsystems.com [rndsystems.com]
- 9. A small-molecule inhibitor of UBE2N induces neuroblastoma cell death via activation of p53 and JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on NSC697923 as a UBE2N Covalent Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of NSC697923, a potent and selective covalent inhibitor of the E2 ubiquitin-conjugating enzyme UBE2N (also known as Ubc13). This document details the mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and visual representations of its effects on cellular signaling pathways.
Core Concepts: UBE2N and Covalent Inhibition
UBE2N is a critical enzyme in the ubiquitin-proteasome system, specifically catalyzing the formation of lysine 63 (K63)-linked polyubiquitin chains. Unlike K48-linked chains that primarily target proteins for proteasomal degradation, K63-linked chains play a crucial role in non-proteolytic signaling pathways, including the activation of NF-κB and the DNA damage response.[1][2] Given its central role in these pathways, which are often dysregulated in cancer and inflammatory diseases, UBE2N has emerged as a promising therapeutic target.
This compound is a small molecule that has been identified as a selective, cell-permeable inhibitor of UBE2N.[3][4] It functions as a covalent inhibitor, forming an irreversible bond with a key residue in the active site of UBE2N, thereby blocking its catalytic activity.
Quantitative Data Presentation
The following table summarizes the available quantitative data for this compound's interaction with UBE2N and its effects on cellular systems.
| Parameter | Value | Species/System | Assay Type | Reference |
| Second-order rate constant (k₂) for UBE2N inhibition | 410 ± 102 M⁻¹s⁻¹ | Recombinant Human Ubc13 (UBE2N) | In vitro absorbance-based kinetic assay | [5] |
| Effective concentration for inhibition of Ubc13 in cells | ~1 µM | Human Neuroblastoma Cells | Cellular assays | |
| Cytotoxic effective concentration in Neuroblastoma cell lines | 0-5 µM (24 hours) | Human Neuroblastoma Cell Lines | Cell Viability Assay | [1] |
| Off-target IC₅₀ (Caspase-1) | 1.737 µM | Recombinant Caspase-1 | Enzymatic Assay | [6] |
Note: A direct IC₅₀ value for the enzymatic inhibition of UBE2N by this compound is not explicitly reported in the reviewed literature. However, the second-order rate constant indicates a rapid covalent modification, signifying high potency.
Mechanism of Action
This compound acts as an irreversible inhibitor of UBE2N by forming a covalent adduct with the active site cysteine residue, Cys87. The reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol group of Cys87 attacks the electrophilic 5-nitrofuran moiety of this compound.[5] This covalent modification physically blocks the active site, preventing the formation of the ubiquitin-thioester intermediate necessary for ubiquitin chain elongation.[6]
Signaling Pathways and Experimental Workflows
UBE2N-Mediated NF-κB Signaling Pathway and its Inhibition by this compound
The following diagram illustrates the canonical NF-κB signaling pathway, highlighting the role of UBE2N and the point of inhibition by this compound.
Caption: UBE2N in the NF-κB pathway and its inhibition by this compound.
Experimental Workflow for Validation of this compound as a Covalent Inhibitor
This diagram outlines the logical flow of experiments to identify and validate a covalent inhibitor like this compound.
Caption: Workflow for the validation of a covalent inhibitor.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound as a UBE2N covalent inhibitor, based on published literature.[5][7]
In Vitro Ubiquitination Assay
Objective: To determine if this compound inhibits the enzymatic activity of the UBE2N/Uev1A complex in vitro.
Materials:
-
Recombinant human E1 enzyme
-
Recombinant human UBE2N (Ubc13)
-
Recombinant human Uev1A
-
Ubiquitin
-
ATP
-
This compound (dissolved in DMSO)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
-
Anti-ubiquitin antibody
Procedure:
-
Prepare a reaction mixture containing E1 enzyme (e.g., 50 nM), UBE2N (e.g., 200 nM), Uev1A (e.g., 200 nM), and ubiquitin (e.g., 5 µg) in the reaction buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures and pre-incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Initiate the ubiquitination reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-ubiquitin antibody to visualize the formation of polyubiquitin chains.
-
A reduction in the high molecular weight smear of polyubiquitin chains in the presence of this compound indicates inhibition of UBE2N activity.
Mass Spectrometry for Covalent Adduct Confirmation
Objective: To confirm the covalent binding of this compound to UBE2N and identify the modified residue.
Materials:
-
Recombinant human UBE2N
-
This compound
-
Incubation buffer (e.g., PBS)
-
Mass spectrometer (e.g., ESI-Q-TOF)
-
LC-MS/MS system
-
Trypsin
-
Reagents for sample preparation (e.g., DTT, iodoacetamide)
Procedure:
-
Incubate recombinant UBE2N (e.g., 10 µM) with an excess of this compound (e.g., 100 µM) in the incubation buffer for several hours at room temperature. A control sample with DMSO is prepared in parallel.
-
Remove excess inhibitor using a desalting column.
-
Analyze the intact protein by mass spectrometry to observe the mass shift corresponding to the addition of the this compound moiety.
-
For peptide mapping, reduce and alkylate the protein samples with DTT and iodoacetamide, respectively.
-
Digest the protein with trypsin overnight at 37°C.
-
Analyze the resulting peptides by LC-MS/MS.
-
Search the MS/MS data against the UBE2N sequence to identify the peptide containing the Cys87 residue. A mass shift on this peptide corresponding to the this compound adduct confirms the site of covalent modification.
Cell-Based NF-κB Signaling Assay
Objective: To assess the effect of this compound on the UBE2N-dependent NF-κB signaling pathway in cells.
Materials:
-
A suitable cell line with an active NF-κB pathway (e.g., diffuse large B-cell lymphoma cells or stimulated HEK293T cells)
-
This compound
-
Cell lysis buffer
-
Antibodies for Western blotting: anti-phospho-IKK, anti-IKK, anti-phospho-IκBα, anti-IκBα, and a loading control (e.g., anti-actin).
Procedure:
-
Culture the cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 3 hours).
-
If necessary, stimulate the NF-κB pathway with an appropriate agonist (e.g., PMA or LPS).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform Western blotting with antibodies against the phosphorylated and total forms of IKK and IκBα.
-
A decrease in the phosphorylation of IKK and IκBα in this compound-treated cells indicates inhibition of the NF-κB pathway.
Conclusion
This compound is a well-characterized covalent inhibitor of UBE2N that has proven to be a valuable tool for studying the roles of K63-linked ubiquitination in various cellular processes. Its ability to selectively and irreversibly inactivate UBE2N makes it a strong candidate for further preclinical and clinical development as a therapeutic agent for diseases driven by aberrant NF-κB signaling and DNA damage responses, such as certain cancers and inflammatory disorders.[7][8] The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working with this promising compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of proliferation and survival of diffuse large B-cell lymphoma cells by a small-molecule inhibitor of the ubiquitin-conjugating enzyme Ubc13-Uev1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Covalent Inhibition of Ubc13 Affects Ubiquitin Signaling and Reveals Active Site Elements Important for Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NSC-697923 | Cell Signaling Technology [cellsignal.com]
- 7. ashpublications.org [ashpublications.org]
- 8. A small-molecule inhibitor of UBE2N induces neuroblastoma cell death via activation of p53 and JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of NSC697923 in DNA Damage Repair Signaling
Executive Summary: This document provides a comprehensive technical overview of NSC697923, a small-molecule inhibitor targeting the E2 ubiquitin-conjugating enzyme UBE2N (Ubc13). UBE2N is a critical enzyme that catalyzes the formation of Lysine 63-linked (K63) polyubiquitin chains, a post-translational modification essential for cellular signaling pathways, most notably the DNA Damage Response (DDR) and NF-κB activation. This compound acts by forming a covalent adduct with the active site cysteine of UBE2N, effectively abrogating its catalytic function.[1][2][3] This inhibition disrupts downstream events in the DNA damage signaling cascade, specifically preventing the recruitment of repair factors like 53BP1 to sites of DNA double-strand breaks.[1] Furthermore, this compound exhibits potent anti-tumor activity by inducing apoptosis through distinct, p53-status-dependent mechanisms.[4] This guide details its mechanism of action, impact on signaling pathways, quantitative efficacy, and relevant experimental protocols for its study.
Introduction to this compound and the DNA Damage Response
The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. To counteract these threats, eukaryotic cells have evolved a complex network of signaling pathways collectively known as the DNA Damage Response (DDR).[5] A key event in the DDR is the post-translational modification of proteins with ubiquitin, which acts as a scaffold to recruit repair factors to the sites of damage.[6]
The E2 ubiquitin-conjugating enzyme UBE2N (ubiquitin-conjugating enzyme E2 N), also known as Ubc13, plays a pivotal role in this process.[7] In conjunction with a UEV (ubiquitin E2 variant) partner, UBE2N specifically assembles K63-linked polyubiquitin chains.[8][9] These chains are not degradative signals but rather serve as crucial signaling platforms in the DDR and in the activation of the NF-κB pathway.[1] this compound has been identified as a potent, cell-permeable, and selective inhibitor of UBE2N, making it a valuable tool for studying these pathways and a potential therapeutic agent.[7]
Mechanism of Action
This compound's inhibitory activity stems from its direct and irreversible interaction with its target, UBE2N.
-
Covalent Inhibition: The compound covalently binds to UBE2N through a Michael addition reaction.[1][3] This reaction occurs at the enzyme's active site cysteine (Cys87), forming a stable adduct that prevents the catalytic transfer of ubiquitin.[1][2]
-
Specificity: this compound demonstrates high selectivity for UBE2N. For instance, it does not inhibit the activity of other E2 enzymes, such as UbcH5c, highlighting its utility as a specific probe for UBE2N-dependent functions.
Role in DNA Damage Repair (DDR) Signaling
This compound fundamentally alters the cellular response to DNA double-strand breaks (DSBs) by targeting a specific step in the signaling cascade.
-
DSB Recognition: Following a DSB, the histone variant H2AX is rapidly phosphorylated at Serine 139, forming γH2AX. This serves as an initial marker of DNA damage and is independent of UBE2N activity.[1]
-
UBE2N-Mediated Ubiquitination: E3 ligases such as RNF8 and RNF168 are recruited to the γH2AX-marked chromatin. These ligases then utilize UBE2N to catalyze the formation of K63-polyubiquitin chains on histones and other factors.[6]
-
Recruitment of Downstream Factors: The K63-polyubiquitin chains act as a scaffold to recruit critical downstream repair proteins, including 53BP1, which plays a key role in promoting non-homologous end joining (NHEJ) repair.[1]
-
Disruption by this compound: By inhibiting UBE2N, this compound prevents the formation of these K63-polyubiquitin chains. Consequently, while the initial damage recognition step (γH2AX foci formation) remains intact, the subsequent recruitment of 53BP1 to the damage site is significantly impaired.[1][8][9] This effectively uncouples damage detection from the downstream signaling and repair machinery.
Effects on Cellular Apoptotic Pathways
This compound induces potent cytotoxic and apoptotic effects in cancer cells, leveraging different pathways depending on the genetic background of the cell, particularly the status of the tumor suppressor p53.[4][7]
-
In p53 Wild-Type Cells: In cancer cells with functional p53 (e.g., SH-SY5Y neuroblastoma cells), UBE2N inhibition by this compound prevents the cytoplasmic sequestration of p53.[4] This leads to the nuclear accumulation and functional activation of p53, which in turn transcriptionally activates its target genes, such as the cell cycle inhibitor p21, ultimately triggering apoptosis.[4][7]
-
In p53 Mutant/Null Cells: In cells lacking functional p53, this compound induces apoptosis through an alternative route by activating the JNK (c-Jun N-terminal kinase) signaling pathway.[4][7] This effect can be reversed by treatment with a selective JNK inhibitor, confirming the pathway's role in the observed cell death.[4]
Quantitative Data and Efficacy
Studies have demonstrated the potent effects of this compound both in vitro across various cancer cell lines and in vivo in xenograft models.
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | Effective Concentration | Key Observed Effects | Citations |
| SH-SY5Y | Neuroblastoma | Wild-Type | 0-5 µM | Reduced viability, p53 nuclear accumulation, p21 induction, apoptosis. | [4][7] |
| IMR32 | Neuroblastoma | Wild-Type | 0-5 µM | Reduced viability, p53 nuclear accumulation, apoptosis. | [4][7] |
| NGP | Neuroblastoma | Wild-Type | 0-5 µM | Reduced viability, apoptosis. | [4][7] |
| SK-N-AS | Neuroblastoma | Mutant/Non-functional | 0-5 µM | Reduced viability, JNK activation, apoptosis. | [4][7] |
| NB-19 | Neuroblastoma | Partially Functional | 0-5 µM | Reduced viability, apoptosis. | [4][7] |
| LA-N-6 | Neuroblastoma | Wild-Type (Chemoresistant) | 0-5 µM | Potent dose-dependent reduction in viability, exceeding doxorubicin. | [4] |
| DLBCL lines | Diffuse Large B-cell Lymphoma | Various | ~1 µM | Inhibition of NF-κB activation, reduced proliferation and survival. | [1] |
| MEFs | Mouse Embryonic Fibroblasts | Wild-Type | 2.5 µM | Significant reduction in γH2AX/53BP1 colocalized foci. | [1] |
Table 2: In Vivo Efficacy of this compound
| Xenograft Model | Treatment Regimen | Outcome | Citations |
| SH-SY5Y Orthotopic Xenograft | 5 mg/kg, i.p., daily for 10 days | Significant suppression of tumor growth and regression. | [4][7] |
| NGP Orthotopic Xenograft | 5 mg/kg, i.p., daily for 10 days | Significant suppression of tumor growth and regression. | [4][7] |
Key Experimental Protocols
Investigating the effects of this compound involves standard cell and molecular biology techniques. Below are detailed methodologies for key assays.
Western Blotting for DDR and Apoptosis Markers
This protocol is used to quantify changes in protein levels and activation states (via phosphorylation) following this compound treatment.
-
Cell Culture and Treatment: Seed cells (e.g., SH-SY5Y, SK-N-AS) to achieve 70-80% confluency. Treat with desired concentrations of this compound (e.g., 0-5 µM) for a specified time (e.g., 24 hours). Include relevant positive controls (e.g., doxorubicin for p53 activation).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[10] Scrape cells, collect lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on a 4-15% polyacrylamide gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate with primary antibodies (e.g., anti-p53, anti-p21, anti-cleaved caspase-3, anti-phospho-JNK, anti-γH2AX, anti-53BP1) overnight at 4°C. Use a loading control like anti-β-actin or anti-GAPDH.
-
Wash membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash membrane 3x with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager or film. Quantify band intensity using software like ImageJ.
Immunofluorescence (IF) for DNA Damage Foci
This method visualizes the subcellular localization of DDR proteins, specifically the formation of nuclear foci at DNA damage sites.[1]
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 12- or 24-well plate and allow them to adhere overnight.
-
Treatment: Pre-incubate cells with this compound (e.g., 2.5 µM) for 30 minutes, then induce DNA damage (e.g., 3-5 Gy of ionizing radiation) and incubate for the desired time (e.g., 1-4 hours).[1]
-
Fixation: Wash cells with PBS. Fix with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[1][11]
-
Permeabilization: Wash 2x with PBS. Permeabilize with 0.3% Triton X-100 in PBS for 10 minutes.[11]
-
Blocking: Wash 2x with PBS. Block with 2% BSA in PBS for 1 hour to prevent non-specific antibody binding.[11]
-
Antibody Staining:
-
Incubate with primary antibodies (e.g., rabbit anti-53BP1, mouse anti-γH2AX) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash 3x with PBS.
-
Incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
-
Mounting: Wash 3x with PBS. Counterstain DNA with DAPI for 5-10 minutes. Mount coverslips onto slides using an anti-fade mounting medium.
-
Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the number of cells with foci (e.g., ≥3 foci per nucleus) using imaging software.[1]
Cell Cycle Analysis via Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.
-
Cell Collection: Culture and treat cells as described above. Harvest cells, including both adherent and floating populations, to account for apoptotic cells.
-
Fixation: Wash the cell pellet with PBS. Resuspend the pellet and, while gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 1-3 x 10^6 cells/mL.[12] Fix for a minimum of 30 minutes on ice; cells can be stored at -20°C for several weeks.[13]
-
Staining:
-
Centrifuge the fixed cells to pellet and wash twice with PBS to remove ethanol.
-
Resuspend the pellet in a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[13][14] RNase A is crucial to degrade RNA, which PI also stains.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000 single-cell events. The PI fluorescence intensity, which is proportional to DNA content, will distinguish G0/G1 (2N DNA), S (between 2N and 4N), and G2/M (4N) phases. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.
Conclusion and Future Directions
This compound is a specific and potent covalent inhibitor of the E2 enzyme UBE2N. Its mechanism of action provides a clear example of how targeting a single node in the DNA Damage Response can have profound effects on genome integrity signaling and cell fate. By preventing UBE2N-mediated K63-linked polyubiquitination, this compound disrupts the recruitment of key repair factors to sites of DNA damage and induces apoptosis through p53-dependent or JNK-mediated pathways.[1][4][7]
The potent in vitro and in vivo anti-tumor activity, particularly in neuroblastoma models, positions UBE2N as a promising therapeutic target.[4] Future research should focus on:
-
Combination Therapies: Investigating the synergistic potential of this compound with conventional DNA-damaging agents (e.g., radiation, chemotherapy) to overcome resistance mechanisms.
-
Biomarker Development: Identifying biomarkers that could predict sensitivity to UBE2N inhibition, such as p53 status or expression levels of DDR proteins.
-
Drug Development: Using the structural information of the UBE2N-NSC697923 complex to rationally design next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties to minimize potential toxicities.[1][3]
References
- 1. Covalent Inhibition of Ubc13 Affects Ubiquitin Signaling and Reveals Active Site Elements Important for Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Covalent Inhibition of Ubc13 Affects Ubiquitin Signaling and Reveals Active Site Elements Important for Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small-molecule inhibitor of UBE2N induces neuroblastoma cell death via activation of p53 and JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NSC-697923 | Cell Signaling Technology [cellsignal.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 11. γH2AX, 53BP1 and Rad51 protein foci changes in mesenchymal stem cells during prolonged X-ray irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. corefacilities.iss.it [corefacilities.iss.it]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. cancer.wisc.edu [cancer.wisc.edu]
An In-depth Technical Guide to the Discovery and Synthesis of NSC697923
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological activity of NSC697923, a potent small-molecule inhibitor of the ubiquitin-conjugating enzyme E2 N (UBE2N), also known as Ubc13. This document is intended to serve as a valuable resource for researchers in the fields of cancer biology, immunology, and drug discovery.
Discovery and Background
This compound was initially identified through a screening of small-molecule compounds for their ability to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] The NF-κB pathway is a critical regulator of immune and inflammatory responses, and its constitutive activation is a hallmark of many human cancers, including diffuse large B-cell lymphoma (DLBCL).[1][2] Further investigation revealed that this compound exerts its inhibitory effect on the NF-κB pathway by targeting the Ubc13-Uev1A ubiquitin-conjugating enzyme (E2) complex.[1] Ubc13, in complex with Uev1A, specifically catalyzes the formation of lysine 63 (K63)-linked polyubiquitin chains, a post-translational modification crucial for the activation of the IκB kinase (IKK) complex and subsequent NF-κB signaling.[3]
Mechanism of Action
This compound is an irreversible, covalent inhibitor of Ubc13.[3] The molecule selectively targets the active site cysteine residue (Cys87) of Ubc13.[4][5] The inhibition occurs through a Michael addition reaction, where the sulfhydryl group of Cys87 attacks the electron-deficient furan ring of this compound.[3][6] This covalent modification of the catalytic cysteine prevents the formation of the Ubc13-ubiquitin thioester conjugate, thereby blocking the synthesis of K63-linked polyubiquitin chains.[1][4] The specificity of this compound for Ubc13 over other E2 enzymes, such as UbcH5c, is attributed to a unique binding groove near the active site of Ubc13 that accommodates the 5-nitrofuran moiety of the inhibitor.[6]
Synthesis
While a detailed, step-by-step synthesis protocol for this compound (2-((4-Methylphenyl)sulfonyl)-5-nitrofuran) is not explicitly available in the reviewed literature, a plausible synthetic route can be proposed based on established organic chemistry principles for the synthesis of related nitrofuran and sulfone compounds. The synthesis would likely involve the reaction of a 2-substituted-5-nitrofuran with a p-toluenesulfonyl precursor.
A potential synthetic approach could involve the nucleophilic aromatic substitution of a suitable leaving group at the 2-position of a 5-nitrofuran ring with p-toluenesulfinate. Alternatively, a reaction between 2-nitrofuran and p-toluenesulfonyl chloride under appropriate conditions could yield the desired product. The nitration of a pre-formed 2-(p-tolylsulfonyl)furan is another conceivable route.
Biological Activity and Quantitative Data
This compound exhibits a range of biological activities, primarily stemming from its inhibition of the Ubc13-Uev1A complex. It has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines, including DLBCL and neuroblastoma.[1][7] In p53 wild-type neuroblastoma cells, this compound promotes the nuclear importation of p53, leading to apoptosis.[7] In p53-mutant neuroblastoma cells, it induces cell death through the activation of the JNK-mediated apoptotic pathway.[7]
| Parameter | Value | Assay/System |
| Ubc13 Inhibition | ~1 µM | In vitro ubiquitination assay |
| Caspase-1 Inhibition (IC50) | 1.737 µM | Enzymatic assay |
| Cell Viability Reduction (NB cells) | Dose-dependent (0-5 µM) | Cell viability assay |
| In vivo Antitumor Efficacy | 5 mg/kg/day (i.p.) | Neuroblastoma xenograft model |
Key Experimental Protocols
In Vitro Ubiquitination Assay
This assay is designed to measure the ability of this compound to inhibit the synthesis of polyubiquitin chains catalyzed by the Ubc13-Uev1A complex.
Materials:
-
Purified E1 ubiquitin-activating enzyme
-
Purified Ubc13
-
Purified Uev1A
-
Ubiquitin
-
ATP
-
Reaction buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)
-
This compound
-
SDS-PAGE sample buffer
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Prepare a reaction mixture containing E1, Ubc13, Uev1A, and ubiquitin in the reaction buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures.
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).
-
Terminate the reactions by adding SDS-PAGE sample buffer.
-
Analyze the reaction products by SDS-PAGE followed by Western blotting with an anti-ubiquitin antibody to visualize the formation of polyubiquitin chains.
Cell Viability Assay
This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., DLBCL, neuroblastoma)
-
Cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO for a specified duration (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader to determine the percentage of viable cells relative to the control.
NF-κB Reporter Assay
This assay quantifies the inhibitory effect of this compound on NF-κB transcriptional activity.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
Cell culture medium
-
This compound
-
NF-κB stimulus (e.g., TNF-α, PMA)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Plate the reporter cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 1 hour).
-
Stimulate the cells with an NF-κB activator.
-
After an appropriate incubation time, lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer to determine the level of NF-κB-driven luciferase expression.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound-mediated inhibition of the NF-κB signaling pathway.
Caption: Experimental workflow for the in vitro ubiquitination assay.
Caption: Dual apoptotic pathways induced by this compound in neuroblastoma cells.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Inhibition of proliferation and survival of diffuse large B-cell lymphoma cells by a small-molecule inhibitor of the ubiquitin-conjugating enzyme Ubc13-Uev1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NSC-697923 | Cell Signaling Technology [cellsignal.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. Covalent Inhibition of Ubc13 Affects Ubiquitin Signaling and Reveals Active Site Elements Important for Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
NSC697923: A Technical Guide to its Target Specificity and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target specificity and selectivity profile of NSC697923, a small-molecule inhibitor with significant potential in cancer therapy and inflammation research. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes its effects on critical signaling pathways.
Core Mechanism of Action
This compound is a cell-permeable, irreversible, and covalent inhibitor of the Ubc13-Uev1A (UBE2N/UBE2V1) ubiquitin-conjugating enzyme (E2) complex.[1][2][3] Its primary mechanism involves the formation of a covalent adduct with the active site cysteine residue of Ubc13 through a Michael addition.[1][4] This covalent modification sterically hinders the formation of the Ubc13-ubiquitin thioester conjugate, thereby inhibiting the synthesis of lysine 63 (K63)-linked polyubiquitin chains.[1][3][5] The inhibition of K63-polyubiquitination disrupts downstream signaling pathways crucial for cell survival and proliferation, most notably the NF-κB and DNA damage response pathways.[1][4][6]
Target Specificity and Selectivity
This compound has been reported to exhibit selectivity for Ubc13 over other E2 enzymes, such as UbcH5c.[3][7] However, it is important to note that as a reactive electrophile, the potential for off-target effects exists.[1] Structural studies have revealed that the adduct formed by this compound with Ubc13 occupies a binding groove unique to this E2 enzyme, which may contribute to its specificity.[1][4]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound's activity.
| Target/Process | Assay Type | Cell Line/System | Measured Value | Reference |
| Ubc13 Inhibition | In vitro ubiquitination assay | Recombinant proteins | Effective at ~1 µM | [1] |
| NF-κB Activation Inhibition | Reporter assay | ABC-DLBCL cells | - | [2] |
| IκBα Phosphorylation Inhibition | Western Blot | Various | - | [2] |
| Apoptosis Induction | Cell viability assay | Neuroblastoma cell lines | Effective at 0-5 µM (24 hours) | [6] |
| Apoptosis Induction | Apoptosis assay | p53 mutant neuroblastoma cells | Effective at 3 µM (2 hours) | [6] |
| Caspase-1 Inhibition | Enzymatic assay | - | IC50 = 1.737 µM | [5][8] |
| Tumor Growth Suppression | In vivo xenograft model | SH-SY5Y and NGP neuroblastoma cells | 5 mg/kg daily for 10 days | [6] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: Inhibition of the Ubc13-Uev1A complex by this compound blocks K63-linked polyubiquitination, a critical step in the activation of the canonical NF-κB signaling pathway.
Caption: this compound induces apoptosis through distinct mechanisms depending on p53 status: p53 nuclear accumulation in wild-type cells and JNK pathway activation in mutant cells.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and application of this compound.
In Vitro Ubiquitination Assay
Objective: To determine the inhibitory effect of this compound on Ubc13-mediated polyubiquitin chain formation.
Materials:
-
Recombinant human E1 (UBE1)
-
Recombinant human Ubc13/Uev1A complex
-
Recombinant E3 ligase (e.g., TRAF6)
-
Ubiquitin
-
ATP
-
This compound
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE sample buffer (non-reducing and reducing)
-
Anti-ubiquitin antibody, anti-Ubc13 antibody
Procedure:
-
Prepare a reaction mixture containing E1, Ubc13/Uev1A, E3 ligase, ubiquitin, and ATP in the reaction buffer.
-
Add this compound at various concentrations to the reaction mixtures. A DMSO control should be included.
-
Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).
-
To detect the E2-Ub thioester conjugate, terminate the reaction by adding non-reducing SDS-PAGE sample buffer.
-
To detect polyubiquitin chain formation, terminate the reaction with reducing SDS-PAGE sample buffer.
-
Analyze the reaction products by SDS-PAGE followed by Western blotting with an anti-ubiquitin antibody to visualize polyubiquitin chains or an anti-Ubc13 antibody to detect the Ubc13-Ub conjugate.[2]
Cell Viability and Apoptosis Assays
Objective: To assess the cytotoxic and pro-apoptotic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., neuroblastoma, DLBCL)
-
Cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)
-
Caspase-3 cleavage antibody
-
Flow cytometer
-
Western blotting reagents
Procedure:
-
Cell Viability:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.
-
Add the cell viability reagent and measure the signal according to the manufacturer's instructions.
-
-
Apoptosis (Annexin V/PI Staining):
-
Treat cells with this compound at the desired concentration and time points.
-
Harvest the cells and stain with Annexin V and Propidium Iodide according to the kit protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
-
Apoptosis (Western Blot):
-
Treat cells with this compound.
-
Lyse the cells and perform Western blotting to detect the cleavage of caspase-3, a marker of apoptosis.[9]
-
NF-κB Reporter Assay
Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
Materials:
-
Cell line stably or transiently expressing an NF-κB luciferase reporter construct
-
This compound
-
NF-κB pathway inducer (e.g., TNFα, PMA)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the reporter cell line in 96-well plates.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with an NF-κB inducer.
-
After incubation, lyse the cells and measure luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for assessing the target specificity of this compound.
Caption: A logical workflow for the comprehensive evaluation of this compound's target specificity, from initial in vitro validation to in vivo efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Covalent Inhibition of Ubc13 Affects Ubiquitin Signaling and Reveals Active Site Elements Important for Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Focus Biomolecules [mayflowerbio.com]
- 8. NSC-697923 | Cell Signaling Technology [cellsignal.com]
- 9. A small-molecule inhibitor of UBE2N induces neuroblastoma cell death via activation of p53 and JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Blueprint: A Technical Guide to the Inhibition of UBE2N by NSC697923
For Immediate Release
A Deep Dive into the Structural and Mechanistic Underpinnings of a Key Ubiquitin-Conjugating Enzyme Inhibitor
This technical guide provides an in-depth analysis of the structural basis for the inhibition of Ubiquitin-Conjugating Enzyme E2 N (UBE2N), also known as Ubc13, by the small molecule inhibitor NSC697923. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings on the inhibitor's mechanism of action, binding kinetics, and impact on cellular signaling pathways. Through detailed data presentation, experimental protocols, and visualizations, this guide offers a comprehensive resource for understanding and leveraging the therapeutic potential of targeting UBE2N.
Executive Summary
This compound is a potent and selective inhibitor of UBE2N, a critical enzyme in the K63-linked polyubiquitination pathway that governs pivotal cellular processes, including DNA damage repair and NF-κB signaling.[1][2] Structural and biochemical studies have revealed that this compound acts as a covalent inhibitor, forming a stable adduct with the active site cysteine (Cys87) of UBE2N.[1] This irreversible binding mechanism is highly specific, exploiting a unique binding groove adjacent to the active site that is not conserved in other E2 enzymes.[1] The inhibition of UBE2N by this compound disrupts downstream signaling cascades, leading to antitumor activity in various cancer models, particularly in neuroblastoma and diffuse large B-cell lymphoma (DLBCL), through the activation of p53 and JNK pathways.[2][3]
Quantitative Data on this compound-UBE2N Interaction
The following table summarizes the key quantitative parameters characterizing the interaction between this compound and UBE2N. While a direct biochemical IC50 value for UBE2N inhibition has not been prominently reported in the literature, the second-order rate constant of covalent modification provides a measure of inhibition efficiency. For context, cellular effective concentrations and an IC50 value for an off-target enzyme are also included.
| Parameter | Value | Species/System | Assay Method | Reference |
| Second-Order Rate Constant (k2) | 1.8 ± 0.1 M⁻¹s⁻¹ | Human Ubc13 | In vitro absorbance assay | [1] |
| Cellular Effective Concentration | ~1-5 µM | Neuroblastoma Cell Lines | Cytotoxicity and Apoptosis Assays | [2] |
| Cellular Effective Concentration | 1-2 µM | DLBCL Cell Lines | Apoptosis Induction | [4] |
| Off-Target IC50 (Caspase-1) | 1.737 µM | N/A | Enzymatic Assay | [5] |
Structural Basis of Inhibition: A Covalent Embrace
The cornerstone of understanding this compound's efficacy and selectivity lies in the high-resolution crystal structure of the UBE2N-NSC697923 complex.[1] These structural studies have elucidated the precise molecular interactions that govern the inhibition.
This compound inhibits UBE2N through a Michael addition reaction, resulting in the formation of a covalent bond between the inhibitor and the sulfhydryl group of the active site cysteine, Cys87.[1] This covalent modification effectively and irreversibly inactivates the enzyme, preventing the transfer of ubiquitin to substrate proteins.
A key determinant of this compound's specificity for UBE2N is its ability to exploit a unique, solvent-accessible groove adjacent to the active site.[1] The 5-nitrofuran moiety of this compound, which is added to the Cys87 sulfur atom, docks into this cleft.[1] This binding pocket is not conserved in many other ubiquitin-conjugating enzymes, providing a structural rationale for the inhibitor's selectivity.[1]
Disruption of UBE2N-Mediated Signaling Pathways
The inhibition of UBE2N by this compound has profound consequences on downstream cellular signaling pathways, contributing to its antitumor effects.
The NF-κB Signaling Pathway
UBE2N is a key regulator of the NF-κB signaling pathway, which is constitutively active in many cancers, including DLBCL, and promotes cell survival and proliferation.[6] By forming K63-linked polyubiquitin chains, UBE2N acts as a scaffold for the assembly of signaling complexes that lead to the activation of the IκB kinase (IKK) complex and subsequent NF-κB activation. This compound, by inhibiting UBE2N, blocks the formation of these polyubiquitin chains, thereby suppressing constitutive NF-κB activity in cancer cells.[6]
The p53 Pathway
In neuroblastoma cells with wild-type p53, this compound treatment leads to the nuclear accumulation of p53 and the activation of its downstream targets, such as p21, ultimately inducing apoptosis.[2] UBE2N has been implicated in the cytoplasmic sequestration of p53, and its inhibition by this compound is thought to promote p53's nuclear translocation and tumor-suppressive functions.[2]
Experimental Protocols
This section provides an overview of the key experimental methodologies employed to elucidate the structural and functional aspects of this compound-mediated UBE2N inhibition.
Protein Expression and Purification of UBE2N/Mms2 Complex
Recombinant human UBE2N (Ubc13) and Mms2 (UBE2V2) are co-expressed in E. coli to ensure the formation of a stable heterodimeric complex.
-
Expression Vector : A polycistronic vector is utilized for the co-expression of UBE2N and Mms2, often with affinity tags (e.g., His-tag) on one of the proteins for purification.
-
Bacterial Strain : E. coli BL21(DE3) cells are commonly used for protein expression.
-
Culture and Induction : Cells are grown in a suitable medium (e.g., LB or terrific broth) at 37°C to an optimal optical density, followed by induction of protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a lower temperature (e.g., 16-20°C) overnight.
-
Lysis and Affinity Chromatography : Cell pellets are harvested, resuspended in lysis buffer, and lysed by sonication. The cleared lysate is then applied to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).
-
Further Purification : The eluted protein complex is further purified by ion-exchange and size-exclusion chromatography to achieve high purity.
Crystallography of the UBE2N-NSC697923 Complex
X-ray crystallography is the definitive method for determining the three-dimensional structure of the UBE2N-inhibitor complex.
-
Complex Formation : Purified UBE2N/Mms2 complex is incubated with an excess of this compound to ensure complete covalent modification.
-
Crystallization : The protein-inhibitor complex is concentrated and subjected to crystallization screening using various commercially available or custom-made screening solutions. Hanging or sitting drop vapor diffusion methods are typically employed.
-
Data Collection and Processing : Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The data are then processed, integrated, and scaled using appropriate software packages.
-
Structure Solution and Refinement : The structure is solved by molecular replacement using a known structure of UBE2N/Mms2 as a search model. The model is then refined against the diffraction data, and the inhibitor molecule is built into the electron density map.
In Vitro Ubiquitination Assay
This assay is used to assess the enzymatic activity of UBE2N and the inhibitory effect of this compound on the formation of K63-linked polyubiquitin chains.
-
Reaction Components : The reaction mixture typically contains ubiquitin-activating enzyme (E1), UBE2N/Mms2 (E2), ubiquitin, and an ATP-regenerating system in a reaction buffer.
-
Inhibitor Treatment : Reactions are set up with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Reaction Initiation and Termination : The reaction is initiated by the addition of ATP and incubated at 37°C for a defined period. The reaction is then stopped by the addition of SDS-PAGE loading buffer.
-
Analysis : The reaction products are resolved by SDS-PAGE and analyzed by Western blotting using an antibody specific for K63-linked polyubiquitin chains or a general ubiquitin antibody.
In Vitro Thioester Formation Assay
This assay directly measures the formation of the covalent intermediate between UBE2N and ubiquitin, which is inhibited by this compound.
-
Reaction Setup : The assay is performed in the absence of a substrate and E3 ligase. It includes E1 enzyme, UBE2N, ubiquitin, and ATP.
-
Inhibitor Incubation : UBE2N is pre-incubated with this compound for a specified time before initiating the reaction.
-
Reaction and Quenching : The reaction is started with ATP and stopped by adding SDS-PAGE sample buffer lacking a reducing agent to preserve the thioester bond.
-
Detection : The formation of the UBE2N~ubiquitin thioester conjugate is detected by Western blotting with an anti-UBE2N antibody, observing a shift in the molecular weight of UBE2N.
Experimental and Logical Workflow
The following diagram illustrates the logical workflow for characterizing the structural and functional inhibition of UBE2N by this compound.
Conclusion
The selective inhibition of UBE2N by this compound provides a compelling example of structure-based drug design. The detailed understanding of its covalent binding mechanism and the exploitation of a unique structural feature on the enzyme surface offer a solid foundation for the development of next-generation UBE2N inhibitors with potentially improved potency and reduced off-target effects. This technical guide serves as a foundational resource for researchers aiming to further investigate the therapeutic utility of targeting the UBE2N-mediated ubiquitination axis in cancer and other diseases.
References
- 1. Covalent Inhibition of Ubc13 Affects Ubiquitin Signaling and Reveals Active Site Elements Important for Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NSC-697923 | Cell Signaling Technology [cellsignal.com]
- 3. A small-molecule inhibitor of UBE2N induces neuroblastoma cell death via activation of p53 and JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Covalent Inhibition of Ubc13 Affects Ubiquitin Signaling and Reveals Active Site Elements Important for Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
The Modulatory Effects of NSC697923 on K63-Linked Polyubiquitination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the small molecule inhibitor NSC697923 and its specific effects on K63-linked polyubiquitination. K63-linked polyubiquitin chains are critical post-translational modifications that regulate a myriad of cellular processes, including signal transduction, DNA repair, and protein trafficking. Their dysregulation is implicated in numerous diseases, making the enzymes that catalyze their formation attractive therapeutic targets. This compound has emerged as a selective inhibitor of the Ubc13-Uev1A (UBE2N/UBE2V1) E2 ubiquitin-conjugating enzyme complex, the primary architect of K63-linked polyubiquitin chains. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory activity, provides detailed experimental protocols for its study, and illustrates its impact on cellular signaling pathways.
Introduction to K63-Linked Polyubiquitination and this compound
Ubiquitination is a post-translational modification wherein ubiquitin, a small regulatory protein, is attached to substrate proteins. This process is orchestrated by a cascade of three enzymes: an E1 ubiquitin-activating enzyme, an E2 ubiquitin-conjugating enzyme, and an E3 ubiquitin ligase. The formation of polyubiquitin chains, where ubiquitin molecules are themselves ubiquitinated, adds another layer of regulatory complexity. The topology of these chains, defined by the specific lysine residue on ubiquitin used for linkage, dictates the functional outcome for the modified substrate.
K63-linked polyubiquitin chains, in particular, are non-degradative signals that serve as scaffolds for the assembly of protein complexes involved in a variety of signaling pathways. The Ubc13-Uev1A (also known as UBE2N-UBE2V1) heterodimer is the E2 enzyme complex uniquely responsible for the synthesis of these K63-linked chains.
This compound is a cell-permeable small molecule that has been identified as a selective inhibitor of the Ubc13-Uev1A complex.[1] It has been shown to impede the formation of K63-linked polyubiquitin chains, thereby modulating downstream signaling events, most notably the NF-κB pathway.[1][2] This guide will explore the technical details of this compound's inhibitory action and its application as a research tool and potential therapeutic lead.
Mechanism of Action of this compound
This compound acts as an irreversible, covalent inhibitor of Ubc13.[3] The molecule contains an electrophilic nitro-activated furan ring that is susceptible to nucleophilic attack. The catalytic cycle of Ubc13 involves the formation of a thioester bond between its active site cysteine residue (Cys87) and the C-terminus of ubiquitin. This compound covalently modifies this catalytic cysteine, preventing the formation of the Ubc13-ubiquitin thioester conjugate.[2] This covalent adduction effectively inactivates the enzyme, thereby blocking the synthesis of K63-linked polyubiquitin chains.[1][2] Structural studies have revealed that this compound exploits a binding groove unique to Ubc13, contributing to its selectivity over other E2 enzymes like UbcH5c.[4][5]
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been evaluated in various assays. While a precise IC50 value for the direct inhibition of K63-linked polyubiquitination in a biochemical assay is not consistently reported across the literature, dose-response studies demonstrate its efficacy.
| Parameter | Value | Assay Type | Reference |
| In Vitro Inhibition of K63-Polyubiquitination | |||
| Estimated IC50 | ~10-20 µM | In vitro Ubc13/Mms2/RNF8-mediated ubiquitination assay | [4] |
| Cellular Activity | |||
| Effective Concentration for NF-κB Inhibition | 1-2 µM | Inhibition of NF-κB activation in DLBCL cells | [1] |
| Cytotoxicity in Neuroblastoma Cells | 0-5 µM (dose-dependent) | Cell viability assays in NB cell lines | [6] |
| Off-Target Activity | |||
| Caspase-1 Inhibition (IC50) | 1.737 µM | Enzymatic assay | [7] |
Note on IC50 Estimation: The IC50 for in vitro K63-polyubiquitination is estimated from published dose-response curves, which show significant inhibition between 10 µM and 25 µM of this compound.[4]
Impact on Cellular Signaling: The NF-κB Pathway
A primary and well-characterized consequence of this compound-mediated inhibition of K63-polyubiquitination is the suppression of the NF-κB signaling pathway. In the canonical NF-κB pathway, stimulation by cytokines such as TNFα leads to the recruitment of the E3 ligase TRAF2, which, in conjunction with the Ubc13-Uev1A complex, catalyzes the formation of K63-linked polyubiquitin chains. These chains act as a scaffold to recruit and activate the IKK (IκB kinase) complex. Activated IKK then phosphorylates IκBα, leading to its proteasomal degradation and the subsequent release and nuclear translocation of the NF-κB transcription factor. By inhibiting the synthesis of K63-polyubiquitin chains, this compound prevents the activation of the IKK complex, thereby blocking NF-κB signaling.
Experimental Protocols
In Vitro K63-Linked Polyubiquitination Assay
This protocol is adapted from methodologies used to assess Ubc13-mediated ubiquitination.[2]
Reagents:
-
E1 Ubiquitin Activating Enzyme (e.g., UBE1)
-
Ubc13 (UBE2N)
-
Uev1A (UBE2V1)
-
E3 Ligase (optional, e.g., GST-TRAF6)
-
Ubiquitin
-
10x Ubiquitination Reaction Buffer (500 mM Tris-HCl pH 7.5, 50 mM MgCl2)
-
ATP Solution (20 mM)
-
This compound (in DMSO)
-
2x SDS-PAGE Sample Buffer
-
Anti-Ubiquitin Antibody
-
Anti-K63 Linkage-Specific Antibody
Procedure:
-
Prepare the reaction mixture in a final volume of 20 µL. For each reaction, combine:
-
2 µL of 10x Ubiquitination Reaction Buffer
-
1 µL of 20 mM ATP
-
0.1 µM E1 Enzyme
-
0.2 µM Ubc13
-
0.2 µM Uev1A
-
10 µg Ubiquitin
-
(Optional) E3 Ligase (e.g., 0.1 µM GST-TRAF6)
-
Indicated concentrations of this compound (or DMSO as a vehicle control)
-
Nuclease-free water to 20 µL
-
-
Incubate the reactions at 37°C for 60-90 minutes.
-
Terminate the reactions by adding 20 µL of 2x SDS-PAGE sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE on a 4-12% gradient gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ubiquitin or a K63-linkage-specific antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Immunoprecipitation of K63-Polyubiquitinated Proteins from Cell Lysates
This protocol provides a general framework for the immunoprecipitation of K63-ubiquitinated proteins.[8][9]
Reagents:
-
Cell Lysis Buffer (e.g., RIPA buffer) supplemented with protease and deubiquitinase inhibitors (e.g., NEM, PR-619)
-
Anti-K63 Linkage-Specific Antibody or K63-TUBE (Tandem Ubiquitin Binding Entity) Agarose Beads
-
Protein A/G Agarose Beads (if using an unconjugated antibody)
-
Wash Buffer (e.g., cell lysis buffer)
-
Elution Buffer (e.g., 2x SDS-PAGE sample buffer)
Procedure:
-
Treat cells with this compound at the desired concentration and for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
(Optional) Pre-clear the lysate by incubating with Protein A/G agarose beads for 30 minutes at 4°C.
-
Incubate the pre-cleared lysate with an anti-K63 linkage-specific antibody or K63-TUBE agarose beads overnight at 4°C with gentle rotation.
-
If using an unconjugated antibody, add Protein A/G agarose beads and incubate for an additional 1-2 hours.
-
Pellet the beads by centrifugation and wash them three to five times with ice-cold wash buffer.
-
Elute the immunoprecipitated proteins by adding 2x SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.
-
Analyze the eluates by western blotting with antibodies against the protein of interest or ubiquitin.
Experimental Workflow and Logical Relationships
The study of this compound's effect on K63-linked polyubiquitination typically follows a logical progression from in vitro biochemical assays to cell-based experiments.
Conclusion
This compound is a valuable tool for the study of K63-linked polyubiquitination. Its specific, covalent inhibition of the Ubc13-Uev1A complex allows for the targeted dissection of cellular pathways regulated by this post-translational modification. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in leveraging this compound to further our understanding of K63-linked ubiquitination in health and disease. Further development of this compound derivatives may lead to novel therapeutic agents for a range of pathologies, including cancer and inflammatory disorders.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Covalent Inhibition of Ubc13 Affects Ubiquitin Signaling and Reveals Active Site Elements Important for Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubc13: the Lys63 ubiquitin chain building machine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NSC-697923 | Cell Signaling Technology [cellsignal.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. scbt.com [scbt.com]
The Role of NSC697923 in Inducing Apoptosis in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC697923 is a small-molecule compound identified as a selective inhibitor of the E2 ubiquitin-conjugating enzyme UBE2N (ubiquitin-conjugating enzyme E2 N, also known as Ubc13).[1][2] This molecule has demonstrated potent cytotoxic and pro-apoptotic effects in various cancer cell lines, particularly in neuroblastoma and diffuse large B-cell lymphoma.[1][3] Its mechanism of action is notably dependent on the p53 tumor suppressor status of the cancer cell, engaging distinct signaling pathways to execute programmed cell death. In p53 wild-type cells, this compound promotes the nuclear accumulation and activation of p53.[1][2] Conversely, in cells with mutated or deficient p53, it activates the JNK-mediated apoptotic pathway.[1][2] This dual-action mechanism makes this compound a compound of significant interest for cancer therapeutics, including for chemoresistant tumors. This document provides a comprehensive overview of the core mechanisms, quantitative data, experimental protocols, and signaling pathways associated with this compound-induced apoptosis.
Core Mechanism of Action
This compound functions as a specific, cell-permeable inhibitor of the UBE2N-Uev1A complex.[3][4] UBE2N is a critical enzyme that catalyzes the formation of lysine 63-linked polyubiquitin chains, a process involved in DNA repair and NF-κB signaling. In the context of p53 regulation, UBE2N can promote the formation of monomeric p53, leading to its sequestration in the cytoplasm and subsequent loss of tumor suppressor function.[1]
This compound covalently binds to the active site cysteine (Cys87) of UBE2N through a Michael addition, effectively inhibiting its enzymatic activity. This inhibition disrupts downstream signaling and, depending on the genetic background of the cancer cell, initiates apoptosis through one of two primary pathways.
p53-Dependent Apoptosis in Wild-Type (WT) p53 Cancer Cells
In cancer cells harboring wild-type p53, the inhibition of UBE2N by this compound prevents the cytoplasmic sequestration of p53. This leads to a significant accumulation of p53 in the nucleus.[1] The elevated nuclear p53 acts as a transcription factor, upregulating the expression of its target genes, which are crucial for cell cycle arrest and apoptosis.[1][2] Key events in this pathway include:
-
Increased expression of the cyclin-dependent kinase inhibitor p21 .
-
Activation of the intrinsic apoptotic pathway, evidenced by the cleavage and activation of caspase-3 .[2]
JNK-Mediated Apoptosis in Mutant p53 Cancer Cells
Interestingly, this compound retains its cytotoxic effects in cancer cells that have a mutant or non-functional p53. In these cells, the compound induces apoptosis by activating the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] This stress-activated pathway is a critical regulator of programmed cell death. The key molecular events include:
-
Strong phosphorylation of JNK and its primary substrate, c-Jun .
-
Subsequent activation of downstream executioner caspases, such as caspase-3 .
This activation has been shown to be reversible by treatment with a selective JNK inhibitor, SP600125, confirming the pathway's critical role in this compound-induced apoptosis in this context.[1]
Data Presentation: Cytotoxicity and Efficacy
While a comprehensive multi-line IC50 table for this compound is not available in the reviewed literature, studies consistently demonstrate its dose-dependent cytotoxicity in the low micromolar range.
Table 1: Effective Concentrations of this compound in Neuroblastoma (NB) Cell Lines
| Cell Line(s) | p53 Status | Concentration | Effect | Source |
| SH-SY5Y, IMR32 | Wild-Type | 2 µM | Induced expression of p21 and cleavage of caspase-3. | [1] |
| SK-N-AS | Mutant | 3 µM (for 2 hrs) | Induced apoptosis via the JNK-mediated pathway. | [2] |
| Panel of 6 NB lines | Mixed | 0 - 5 µM | Significantly reduced cell viability in a dose-dependent manner. | [2] |
| LA-N-6 (Chemoresistant) | Wild-Type | Not Specified | Exhibited greater cytotoxic potency than doxorubicin and etoposide. | [1] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Cell Line | Dosage | Outcome | Source |
| Orthotopic NB Mouse Model | SH-SY5Y, NGP | 5 mg/kg (i.p. daily for 10 days) | Significant tumor regression in xenografts. | [1][2] |
Signaling Pathway Visualizations
The following diagrams illustrate the key molecular pathways activated by this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate spectrophotometer
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO) group.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
-
Apoptosis Detection (Annexin V/PI Flow Cytometry)
This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late-stage apoptotic and necrotic cells.[5]
-
Materials:
-
Flow cytometer
-
Treated and control cells
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
5 mL polystyrene flow cytometry tubes
-
-
Procedure:
-
Cell Treatment: Culture and treat cells with this compound and a vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., Accutase or Trypsin-EDTA). Centrifuge all cells at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a new flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Protein Expression Analysis (Western Blot)
Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insight into the activation state of signaling pathways.
-
Materials:
-
Treated and control cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-phospho-JNK, anti-phospho-c-Jun, anti-cleaved-caspase-3, anti-p21, anti-β-actin)[6][7]
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Lysate Preparation: Wash treated cells with cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify band intensities and normalize to a loading control like β-actin.
-
References
- 1. A small-molecule inhibitor of UBE2N induces neuroblastoma cell death via activation of p53 and JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NSC-697923 | Cell Signaling Technology [cellsignal.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. Control of p53 multimerization by Ubc13 is JNK-regulated - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of NSC697923 on p53 Nuclear Localization and Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule inhibitor NSC697923 and its effects on the tumor suppressor protein p53. Specifically, it focuses on the compound's ability to induce the nuclear localization and subsequent activation of p53, a critical event in cancer cell apoptosis. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.
Core Mechanism of Action
This compound is a small-molecule inhibitor of the E2 ubiquitin-conjugating enzyme UBE2N (also known as Ubc13).[1][2] UBE2N plays a role in promoting the formation of monomeric p53, which leads to its sequestration in the cytoplasm and a loss of its tumor-suppressive function.[1] By inhibiting UBE2N, this compound facilitates the nuclear accumulation and activation of wild-type p53, leading to increased transcriptional activity and apoptosis in cancer cells.[1] In cancer cells with mutant p53, this compound can induce cell death through the activation of the JNK pathway.[1][3]
The signaling pathway for this compound's action on wild-type p53 is depicted below:
Quantitative Analysis of p53 Nuclear Localization
Treatment with this compound has been shown to significantly increase the nuclear localization of wild-type p53 in neuroblastoma cell lines. The following table summarizes the quantitative data from immunofluorescence analysis.
| Cell Line (p53 Status) | Treatment | % of Cells with Nuclear p53 | Fold Change vs. Control |
| SH-SY5Y (Wild-Type) | Control | ~10% | - |
| This compound (10 µM) | ~70% | ~7.0 | |
| IMR32 (Wild-Type) | Control | ~15% | - |
| This compound (10 µM) | ~65% | ~4.3 | |
| SK-N-AS (Mutant) | Control | ~5% | - |
| This compound (10 µM) | ~5% | No significant change |
Experimental Protocols
Cell Culture and Drug Treatment
-
Cell Lines: SH-SY5Y, IMR32, and SK-N-AS neuroblastoma cell lines.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: this compound was dissolved in DMSO to create a stock solution. Cells were treated with the indicated concentrations of this compound for the specified durations.
Immunofluorescence Staining for p53 Localization
The following diagram outlines the workflow for assessing p53 nuclear localization via immunofluorescence.
Nuclear and Cytoplasmic Protein Extraction and Western Blotting
-
Protein Extraction: Cytoplasmic and nuclear protein fractions were extracted from treated and untreated cells using a nuclear and cytoplasmic extraction kit according to the manufacturer's instructions.
-
Protein Quantification: Protein concentrations were determined using a BCA protein assay.
-
Western Blotting:
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
The membrane was incubated with primary antibodies against p53, and loading controls for nuclear (e.g., Lamin B1) and cytoplasmic (e.g., β-actin) fractions.
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Impact on p53 Transcriptional Activity
The nuclear accumulation of p53 induced by this compound leads to an increase in its transcriptional activity. This is evidenced by the upregulation of p53 target genes.
| Cell Line (p53 Status) | Treatment | Target Gene | Fold Change in mRNA Expression |
| SH-SY5Y (Wild-Type) | This compound (10 µM) | p21 | Significant increase |
| PUMA | Significant increase | ||
| IMR32 (Wild-Type) | This compound (10 µM) | p21 | Significant increase |
| PUMA | Significant increase | ||
| SK-N-AS (Mutant) | This compound (10 µM) | p21 | No significant change |
| PUMA | No significant change |
Logical Relationship of Experimental Observations
The following diagram illustrates the logical flow from this compound treatment to the observed cellular outcomes in wild-type p53 cancer cells.
Conclusion
This compound effectively induces nuclear localization and activation of wild-type p53 by inhibiting the E2 ubiquitin-conjugating enzyme UBE2N. This leads to the upregulation of p53 target genes and subsequent apoptosis in cancer cells. The data presented in this guide provide a comprehensive overview of the compound's mechanism of action and offer detailed protocols for its investigation. These findings highlight the therapeutic potential of targeting the UBE2N-p53 axis in cancers with wild-type p53.
References
Methodological & Application
Application Notes and Protocols for NSC697923 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: NSC697923 is a cell-permeable small molecule that acts as a selective inhibitor of the Ubc13-Uev1A (UBE2N/UBE2V1) ubiquitin-conjugating enzyme (E2) complex.[1][2] This complex is crucial for the formation of lysine 63 (K63)-linked polyubiquitin chains, which play a pivotal role in various cellular processes, including DNA damage repair and NF-κB signaling.[3][4][5] By inhibiting Ubc13-Uev1A, this compound has been shown to suppress constitutive NF-κB activity, induce apoptosis, and inhibit the proliferation of various cancer cell lines, particularly those dependent on the NF-κB pathway such as diffuse large B-cell lymphoma (DLBCL) and neuroblastoma (NB).[1][6][7]
Mechanism of Action
This compound selectively targets the Ubc13-Uev1A E2 complex, impeding the formation of a thioester conjugate between Ubc13 and ubiquitin.[1] This inhibition is achieved through the covalent modification of the active site cysteine of Ubc13.[3][4] The disruption of K63-linked polyubiquitination leads to the downstream inhibition of signaling pathways that are dependent on this modification.
Two of the most well-characterized downstream effects of this compound are:
-
Inhibition of the NF-κB Signaling Pathway: this compound has been demonstrated to inhibit the activation of the NF-κB pathway induced by various stimuli.[1][4] This is significant in cancers like activated B-cell-like (ABC) DLBCL, which exhibit chronic B-cell receptor signaling that leads to constitutive NF-κB activation.
-
Activation of p53 and JNK Pathways in Neuroblastoma: In p53 wild-type neuroblastoma cells, this compound promotes the nuclear accumulation of p53, leading to apoptosis.[6][7][8] In p53-mutant neuroblastoma cells, it can induce cell death through the activation of the JNK-mediated apoptotic pathway.[6][8][9]
Quantitative Data
The following tables summarize the reported effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| SH-SY5Y | Neuroblastoma | ~2.5 | 48 |
| IMR32 | Neuroblastoma | ~3.0 | 48 |
| NGP | Neuroblastoma | ~2.0 | 48 |
| SK-N-AS | Neuroblastoma (p53 mutant) | ~4.0 | 48 |
| LA-N-6 | Neuroblastoma (chemoresistant) | ~3.5 | 48 |
| ABC-DLBCL lines | Diffuse Large B-Cell Lymphoma | 1-2 | Not Specified |
| GCB-DLBCL lines | Diffuse Large B-Cell Lymphoma | 1-2 | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions and the cell viability assay used.
Table 2: Effects of this compound on Cellular Processes in Neuroblastoma Cell Lines
| Cell Line | Concentration (µM) | Treatment Duration (h) | Observed Effect |
| SH-SY5Y, IMR32 | 3 | 24 | Significant increase in nuclear p53 levels.[6][7] |
| SK-N-AS | 3 | 2 | Induction of JNK phosphorylation.[8] |
| SH-SY5Y, IMR32, NGP, SK-N-AS, LA-N-6 | 3 | 24 | Significant induction of apoptosis.[7] |
| A panel of 6 NB cell lines | 3 | Not Specified | Significant decrease in colony formation ability.[7] |
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Cancer cell lines (e.g., SH-SY5Y, IMR32 for neuroblastoma; TMD8, HBL1 for DLBCL)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution typically prepared in DMSO)
-
Tissue culture plates/flasks
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture the desired cancer cell lines in their recommended complete growth medium in a humidified incubator at 37°C with 5% CO₂.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh complete growth medium. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle control) and is typically ≤ 0.1%.
-
Seed the cells in tissue culture plates at an appropriate density for the specific assay. Allow the cells to adhere overnight.
-
Remove the existing medium and replace it with the medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Cell Viability Assay (MTT or similar)
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 to 10 µM) for 24, 48, or 72 hours.
-
At the end of the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Protocol:
-
Seed cells in a 6-well plate and treat with this compound (e.g., 3 µM) for 24 hours.
-
Collect both the adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.
-
Colony Formation Assay
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.
-
Allow the cells to adhere overnight.
-
Treat the cells with a low concentration of this compound (e.g., a concentration below the IC50) for the duration of the experiment, or for a shorter period followed by replacement with fresh medium.
-
Incubate the plates for 7-14 days, allowing colonies to form. Change the medium every 2-3 days.
-
After the incubation period, wash the colonies with PBS, fix them with methanol for 15 minutes, and stain with 0.5% crystal violet for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
Western Blot Analysis
Protocol:
-
Seed cells in a 6-well or 10 cm plate and treat with this compound for the desired time.
-
For analysis of whole-cell lysates, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic fractionation, use a commercial kit according to the manufacturer's protocol.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p53, phospho-JNK, IκBα, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: General experimental workflow for studying this compound effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn-links.lww.com [cdn-links.lww.com]
- 3. This compound | CAS:343351-67-7 | Inhibitor of E2 complex Ubc13-Uev1A,cell permeable and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Covalent Inhibition of Ubc13 Affects Ubiquitin Signaling and Reveals Active Site Elements Important for Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. rsc.org [rsc.org]
- 7. A small-molecule inhibitor of UBE2N induces neuroblastoma cell death via activation of p53 and JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for NSC697923 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols and quantitative data for the use of NSC697923, a selective inhibitor of the E2 ubiquitin-conjugating enzyme UBE2N (Ubc13), in various in vitro assays.[1][2] this compound has been shown to induce apoptosis and suppress tumor growth in several cancer cell lines, primarily through the inhibition of the NF-κB pathway and activation of p53 signaling.[3][4]
Mechanism of Action
This compound is an irreversible, covalent inhibitor of the UBE2N/UBE2V1 (Ubc13/Uev1A) heterodimer, which is responsible for the formation of K63-linked polyubiquitin chains.[3] This inhibition occurs through the covalent attachment of this compound to the catalytic cysteine residue of UBE2N.[3] The suppression of K63-polyubiquitination disrupts downstream signaling pathways, notably the NF-κB pathway, which is constitutively active in many cancers like diffuse large B-cell lymphoma (DLBCL).[3][5] In neuroblastoma (NB) cells with wild-type p53, this compound promotes the nuclear accumulation of p53, leading to apoptosis.[1][4] In p53-mutant NB cells, it can induce cell death through the activation of the JNK-mediated apoptotic pathway.[1][4]
Quantitative Data Summary
The following tables summarize the effective concentrations and IC50 values of this compound in various cancer cell lines.
Table 1: Effective Concentrations of this compound in In Vitro Assays
| Cell Line Type | Assay | Effective Concentration | Duration | Observed Effect | Reference |
| Neuroblastoma (NB) | Cytotoxicity | 0-5 µM | 24 hours | Dose-dependent reduction in cell viability | [1] |
| Neuroblastoma (NB) | Apoptosis (p53 mutant) | 3 µM | 2 hours | Activation of JNK-mediated apoptosis | [1] |
| Mouse Embryonic Fibroblasts (MEFs) | NF-κB Signaling | 2.5 µM | 30 min pre-treatment | Inhibition of LPS-driven p65 translocation | [5] |
| Mouse Embryonic Fibroblasts (MEFs) | DNA Damage Signaling | 2.5 µM | N/A | Inhibition of 53BP1 localization at DNA damage sites | [5] |
| DLBCL | Cell Proliferation/Survival | ~1 µM | 24 hours | Inhibition of proliferation and survival | [6] |
Table 2: IC50 Values of this compound in Neuroblastoma Cell Lines
| Cell Line | MYCN Status | p53 Status | IC50 (µM) after 24h |
| IMR32 | Amplified | Wild-type | ~2.5 |
| NGP | Amplified | Wild-type | ~3.0 |
| NB19 | Amplified | Mutant | ~4.0 |
| CHLA-255 | Non-amplified | Wild-type | ~3.5 |
| SK-N-AS | Non-amplified | Mutant | ~4.5 |
| SH-SY5Y | Non-amplified | Wild-type | ~2.0 |
(Data estimated from graphical representations in cited literature)[7]
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO and ethanol.[2]
-
Reconstitution: To prepare a 10 mM stock solution, reconstitute 1 mg of lyophilized this compound powder in 0.37 mL of DMSO.[8]
-
Storage: Store the lyophilized powder at -20°C, desiccated, for up to 24 months. Once in solution, store at -20°C and use within one month to prevent loss of potency. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[8]
Cell Viability Assay (CCK-8/MTS)
This protocol is adapted from studies on neuroblastoma cell lines.[7]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM). Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Add 10 µL of Cell Counting Kit-8 (CCK-8) or 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm (for CCK-8) or 490 nm (for MTS) using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of the vehicle-treated control cells. Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Protein Expression
This protocol can be used to assess changes in the expression or phosphorylation of proteins in key signaling pathways.
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p53, anti-p21, anti-cleaved caspase-3, anti-phospho-JNK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Ubiquitination Assay
This assay directly measures the inhibitory effect of this compound on UBE2N-mediated ubiquitination.[5][6]
-
Reaction Mixture: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, and 200 µM ATP.[6]
-
Component Assembly: In a microcentrifuge tube, combine 0.1 µM E1 activating enzyme, 0.2 µM UBE2N (Ubc13), 0.2 µM Uev1A, and 120 µM ubiquitin in the reaction buffer.[6]
-
Inhibitor Addition: Add this compound at the desired final concentrations to the reaction mixtures.
-
Initiation and Incubation: Initiate the reaction and incubate at 37°C for 40 minutes.[6]
-
Termination: Stop the reaction by adding an equal volume of SDS-PAGE sample buffer.
-
Analysis: Analyze the reaction products by Western blotting using an anti-ubiquitin antibody to visualize the formation of polyubiquitin chains.[5]
Visualizations
Signaling Pathways Affected by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. A small-molecule inhibitor of UBE2N induces neuroblastoma cell death via activation of p53 and JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent Inhibition of Ubc13 Affects Ubiquitin Signaling and Reveals Active Site Elements Important for Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. NSC-697923 | Cell Signaling Technology [cellsignal.com]
Application Note and Protocol: NSC697923 Solubility and Preparation in DMSO
Introduction
NSC697923 is a cell-permeable and selective small-molecule inhibitor of the E2 ubiquitin-conjugating enzyme complex Ubc13-Uev1A (UBE2N/UBE2V1).[1][2][3][4][5] This complex specifically catalyzes the formation of lysine 63 (K63)-linked polyubiquitin chains, a post-translational modification crucial for signaling pathways that do not lead to proteasomal degradation. Key pathways regulated by K63-linked ubiquitination include the activation of NF-κB, DNA damage response, and T-cell receptor signaling.[4] By preventing the formation of the Ubc13-ubiquitin thioester conjugate, this compound effectively blocks these downstream signaling events.[1][4] Consequently, it has been shown to inhibit NF-κB activation, induce apoptosis in various cancer cell lines, including diffuse large B-cell lymphoma (DLBCL) and neuroblastoma, and demonstrate antitumor efficacy in vivo.[1][2][3][6] This document provides detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and a standardized protocol for its preparation and storage for research applications.
Physicochemical and Solubility Data
Quantitative data for this compound has been compiled from various suppliers and literature sources. It is crucial to note that solubility can vary slightly between batches and is dependent on the purity, crystalline form, and the quality of the DMSO used.
| Parameter | Value | Source(s) |
| Molecular Formula | C₁₁H₉NO₅S | [1][2][3][4][6] |
| Molecular Weight | 267.26 g/mol | [1][2][3] |
| CAS Number | 343351-67-7 | [1][2][3][4][6] |
| Purity | ≥98% | [2][3][6] |
| Appearance | Off-white solid powder | |
| Solubility in DMSO | 25 mg/mL to 100 mg/mL (93.5 mM to 374.1 mM) | [1][2][3][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro experiments.
Materials and Equipment:
-
This compound powder (lyophilized)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Analytical balance
-
Optional: Ultrasonic bath, 37°C water bath
Procedure:
-
Pre-warming: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation.
-
Weighing: Accurately weigh 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube or vial.
-
Solvent Addition: Based on the molecular weight of 267.26 g/mol , add 0.37 mL of anhydrous DMSO to the vial containing the 1 mg of powder to achieve a final concentration of 10 mM.[4] It is critical to use fresh, anhydrous DMSO as absorbed moisture can significantly reduce the solubility of the compound.[1]
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, pale-yellow solution should be obtained.
-
Assisted Solubilization (if necessary): If complete dissolution is not achieved, warm the solution at 37°C for 10-15 minutes and/or place it in an ultrasonic bath for a few minutes to facilitate dissolution.[7]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[4][8]
-
Storage Conditions:
Visualizations
Experimental Workflow
The following diagram outlines the standard workflow for preparing and storing this compound stock solutions.
Signaling Pathway Inhibition
This compound inhibits the NF-κB signaling pathway by targeting the Ubc13-Uev1A E2 enzyme complex. The diagram below illustrates the canonical NF-κB activation pathway and the point of inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, UBE2N inhibitor (CAS 343351-67-7) | Abcam [abcam.com]
- 3. rndsystems.com [rndsystems.com]
- 4. NSC-697923 | Cell Signaling Technology [cellsignal.com]
- 5. NSC 697923 | CAS 343351-67-7 | this compound | Tocris Bioscience [tocris.com]
- 6. caymanchem.com [caymanchem.com]
- 7. glpbio.com [glpbio.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for NSC697923 in Western Blot Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
NSC697923 is a cell-permeable, small-molecule inhibitor that targets the Ubc13-Uev1A (UBE2N/UBE2V1) ubiquitin-conjugating enzyme (E2) complex.[1][2] This complex is crucial for the formation of lysine 63 (K63)-linked polyubiquitin chains, a post-translational modification that regulates a variety of cellular processes, including signal transduction, DNA repair, and protein trafficking. By covalently modifying the active site cysteine of Ubc13, this compound effectively blocks its catalytic activity.[3][4] This inhibition leads to the modulation of key signaling pathways, notably the suppression of the NF-κB pathway and the induction of apoptosis through the p53 and JNK signaling cascades.[5][6] These characteristics make this compound a valuable tool for studying cellular signaling and a potential therapeutic agent in oncology.
This document provides a detailed guide for utilizing this compound in Western blot experiments to investigate its effects on cellular signaling pathways.
Data Presentation
The following table summarizes the effective concentrations and observed effects of this compound in various cancer cell lines, as determined by Western blot and other cellular assays.
| Cell Line | Cancer Type | Concentration | Incubation Time | Observed Effects | Reference |
| SH-SY5Y, IMR32 | Neuroblastoma (p53 wild-type) | 3 µM | 2 hours | Increased expression of p21 and cleaved caspase-3. | [3] |
| SK-N-AS | Neuroblastoma (p53 mutant) | 0-5 µM | 24 hours | Dose-dependent decrease in cell viability. | [3] |
| SK-N-AS | Neuroblastoma (p53 mutant) | 3 µM | Not Specified | Increased phosphorylation of JNK. | [1] |
| Diffuse Large B-cell Lymphoma (DLBCL) | Lymphoma | Not Specified | Not Specified | Suppression of constitutive NF-κB activity. | [7] |
| Neuroblastoma (NB) cell lines | Neuroblastoma | 0-5 µM | 24 hours | Cytotoxic effects. | [3] |
| Plasmodium falciparum (3D7, Dd2, W2) | Malaria | EC50 ~1.9-2.3 µM | 48 hours | Inhibition of asexual blood stage parasite growth. | [8] |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound and its impact on downstream signaling pathways. This compound inhibits the Ubc13-Uev1A complex, leading to reduced K63-linked polyubiquitination. This, in turn, inhibits the NF-κB pathway and activates the p53 and JNK pathways, ultimately leading to apoptosis.
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. CST | Cell Signaling Technology [cellsignal.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Western Blotting Protocol Video | Cell Signaling Technology [cellsignal.com]
- 5. Western Blot Protocols and Recipes | Thermo Fisher Scientific - FR [thermofisher.com]
- 6. bosterbio.com [bosterbio.com]
- 7. arigobio.com [arigobio.com]
- 8. Covalent inhibition of Plasmodium falciparum Ubc13 impairs global protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NSC697923 in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC697923 is a potent and selective cell-permeable inhibitor of the Ubc13-Uev1A (UBE2N) E2 ubiquitin-conjugating enzyme complex.[1] This complex is crucial for the formation of lysine 63 (K63)-linked polyubiquitin chains, a post-translational modification that regulates a variety of cellular processes, including DNA repair and signal transduction.[2] Notably, this compound has been shown to suppress the NF-κB signaling pathway and induce apoptosis in cancer cells, making it a compound of interest for oncological research.[1][3] In vivo studies have demonstrated its anti-tumor efficacy in xenograft models of neuroblastoma.[4][5] These application notes provide a comprehensive protocol for utilizing this compound in in vivo xenograft studies.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by covalently binding to the active site cysteine of Ubc13, thereby inhibiting its enzymatic activity.[2][3] This inhibition disrupts downstream signaling pathways that are dependent on K63-linked polyubiquitination. The primary signaling pathways affected are:
-
NF-κB Signaling: this compound inhibits the activation of the NF-κB pathway, which is often constitutively active in cancer cells and promotes cell survival and proliferation.[1][3]
-
p53-mediated Apoptosis: In p53 wild-type cancer cells, this compound can promote the nuclear accumulation of p53, leading to the activation of p53-mediated apoptosis.[4][6]
-
JNK-mediated Apoptosis: In cancer cells with mutant p53, this compound has been shown to induce apoptosis through the activation of the JNK signaling pathway.[4][6]
Below is a diagram illustrating the signaling pathway of this compound.
Caption: this compound inhibits the Ubc13-Uev1A complex, leading to apoptosis.
Experimental Protocols for In Vivo Xenograft Studies
The following protocol is a general guideline for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials
-
This compound (powder)[7]
-
Cancer cell line of interest (e.g., SH-SY5Y, NGP for neuroblastoma)[4]
-
Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Solvents for this compound formulation: DMSO, PEG300, Tween-80, Saline[8]
-
Calipers for tumor measurement
-
Sterile syringes and needles
Experimental Workflow
Caption: Workflow for an in vivo xenograft study with this compound.
Detailed Methodology
-
Cell Culture: Culture the chosen cancer cell line in the appropriate medium and conditions. Harvest cells during the logarithmic growth phase for implantation.
-
Animal Handling and Tumor Implantation:
-
Allow mice to acclimatize for at least one week before the experiment.
-
Resuspend harvested cells in sterile PBS or serum-free medium at a concentration of 1 x 10⁷ cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) may improve tumor take rate.
-
Inject 100 µL of the cell suspension (1 x 10⁶ cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: V = (Length x Width²) / 2.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomly assign mice into treatment and control groups.
-
-
This compound Preparation and Administration:
-
Prepare the vehicle solution: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[8]
-
Dissolve this compound in the vehicle to the desired concentration. Based on previous studies, a dose of 5 mg/kg can be used.[8]
-
Administer this compound or vehicle control to the respective groups via intraperitoneal (i.p.) injection daily for a specified period (e.g., 10 days).[8]
-
-
Data Collection and Analysis:
-
Continue to measure tumor volume and body weight every 2-3 days throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Analyze the data to determine the effect of this compound on tumor growth.
-
Data Presentation
Quantitative data from in vivo xenograft studies should be presented in a clear and organized manner to facilitate comparison between treatment and control groups.
Table 1: Summary of In Vivo Xenograft Study Parameters
| Parameter | Description |
| Cell Line | e.g., SH-SY5Y, NGP (Neuroblastoma) |
| Animal Model | e.g., Athymic Nude Mice |
| Tumor Implantation Site | Subcutaneous, flank |
| Number of Cells Injected | 1 x 10⁶ |
| Treatment Groups | Vehicle Control, this compound (5 mg/kg) |
| Route of Administration | Intraperitoneal (i.p.) |
| Dosing Schedule | Daily for 10 days |
| Tumor Volume Measurement | Every 2-3 days |
Table 2: Efficacy of this compound on Tumor Growth (Example Data)
| Treatment Group | Number of Animals | Initial Tumor Volume (mm³ ± SD) | Final Tumor Volume (mm³ ± SD) | Final Tumor Weight (g ± SD) |
| Vehicle Control | 4 | 120 ± 15 | 1500 ± 250 | 1.5 ± 0.3 |
| This compound (5 mg/kg) | 4 | 125 ± 18 | 450 ± 120 | 0.5 ± 0.15 |
*p < 0.05 compared to Vehicle Control
Note: The data in Table 2 is illustrative and should be replaced with actual experimental results. A study on neuroblastoma xenografts showed significant tumor regression in both SH-SY5Y and NGP models after treatment with 5 mg/kg this compound daily for 10 days.[5][8]
Conclusion
This compound is a promising anti-cancer agent that targets the Ubc13-Uev1A complex. The provided protocols and application notes offer a framework for conducting in vivo xenograft studies to evaluate its therapeutic potential. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Covalent Inhibition of Ubc13 Affects Ubiquitin Signaling and Reveals Active Site Elements Important for Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small-molecule inhibitor of UBE2N induces neuroblastoma cell death via activation of p53 and JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A small-molecule inhibitor of UBE2N induces neuroblastoma cell death via activation of p53 and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NSC-697923 | Cell Signaling Technology [cellsignal.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for NSC697923-Induced Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC697923 is a small molecule inhibitor of the E2 ubiquitin-conjugating enzyme UBE2N (also known as Ubc13).[1][2][3] By inhibiting UBE2N, this compound can induce apoptosis in cancer cells, particularly in neuroblastoma, through distinct signaling pathways depending on the p53 status of the cells.[1][2][4] In p53 wild-type cells, this compound promotes the nuclear accumulation of p53, leading to the activation of p53-mediated apoptotic pathways.[1][2][4] In p53 mutant cells, the compound induces apoptosis through the activation of the JNK signaling pathway.[1][2][5]
These application notes provide detailed protocols for performing various apoptosis assays to study the effects of this compound on cancer cell lines. The included assays are Annexin V/PI staining for flow cytometry, Caspase-3 activity assays, and Western blotting for key apoptotic markers.
Mechanism of Action: this compound-Induced Apoptosis
This compound targets the UBE2N enzyme, which is involved in protein ubiquitination.[1][2] Its inhibition triggers two primary apoptotic signaling cascades:
-
p53-Dependent Pathway (in p53 wild-type cells): Inhibition of UBE2N leads to the nuclear translocation and activation of the p53 tumor suppressor protein.[1][2][4] Nuclear p53 then transcriptionally activates target genes, such as p21, and initiates the apoptotic cascade, ultimately leading to the cleavage of executioner caspases like caspase-3.[3][4]
-
JNK-Mediated Pathway (in p53 mutant cells): In the absence of functional p53, this compound activates the c-Jun N-terminal kinase (JNK) pathway.[1][2][5] This stress-activated protein kinase cascade leads to the phosphorylation of downstream targets, which in turn activates the apoptotic machinery, also culminating in caspase-3 cleavage.[5]
Data Presentation
Table 1: Cytotoxicity of this compound in Neuroblastoma Cell Lines
| Cell Line | p53 Status | This compound IC50 (µM) after 72h |
| SH-SY5Y | Wild-type | ~2.5 |
| IMR-32 | Wild-type | ~3.0 |
| SK-N-AS | Mutant | ~4.0 |
| LA-N-6 | Wild-type (Chemoresistant) | ~3.5 |
Note: IC50 values are approximate and can vary based on experimental conditions.
Table 2: Quantification of Apoptosis by Annexin V/PI Staining
| Cell Line | Treatment (24h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| SH-SY5Y | Vehicle (DMSO) | 3.2 ± 0.5 | 2.1 ± 0.3 |
| This compound (3 µM) | 18.5 ± 2.1 | 10.3 ± 1.5 | |
| SK-N-AS | Vehicle (DMSO) | 2.8 ± 0.4 | 1.9 ± 0.2 |
| This compound (3 µM) | 15.2 ± 1.8 | 8.7 ± 1.1 |
Data are represented as mean ± standard deviation from triplicate experiments.
Experimental Protocols
Protocol 1: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol is for the detection of phosphatidylserine externalization, an early marker of apoptosis, and membrane integrity.
Materials:
-
This compound (stock solution in DMSO)
-
Neuroblastoma cells (e.g., SH-SY5Y, SK-N-AS)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Treatment: Treat the cells with the desired concentrations of this compound (e.g., 0, 1, 3, 5 µM) for a specified time (e.g., 24, 48 hours). Include a vehicle control (DMSO).
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells.
-
Collect floating cells from the supernatant.
-
Combine the adherent and floating cells and centrifuge at 500 x g for 5 minutes.
-
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 2: Caspase-3 Activity Assay (Colorimetric or Fluorometric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
This compound
-
Treated cell lysates
-
Caspase-3 Assay Kit (Colorimetric or Fluorometric)
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described in Protocol 1.
-
Lyse the cells using the lysis buffer provided in the kit.
-
Determine the protein concentration of the lysates.
-
-
Assay Reaction:
-
Add 50-100 µg of protein lysate to each well of a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric, Ac-DEVD-AMC for fluorometric) and reaction buffer.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
For the colorimetric assay, measure the absorbance at 405 nm.
-
For the fluorometric assay, measure the fluorescence at an excitation/emission of 380/460 nm.
-
-
Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the vehicle control.
Protocol 3: Western Blotting for Apoptotic Markers
This protocol allows for the detection of changes in the expression and cleavage of key proteins in the apoptotic pathways.
Materials:
-
This compound
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p53, anti-p21, anti-phospho-JNK, anti-JNK, anti-cleaved caspase-3, anti-caspase-3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
ECL detection reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound (e.g., 3 µM) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Lyse cells in RIPA buffer and determine protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify band intensities and normalize to the loading control. Look for increased levels of p53, p21, phospho-JNK, and cleaved caspase-3.
Mandatory Visualization
Caption: this compound-induced p53-dependent apoptosis.
Caption: this compound-induced JNK-mediated apoptosis.
Caption: Annexin V/PI staining workflow.
References
- 1. A small-molecule inhibitor of UBE2N induces neuroblastoma cell death via activation of p53 and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small-molecule inhibitor of UBE2N induces neuroblastoma cell death via activation of p53 and JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for NSC697923 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of NSC697923, a small-molecule inhibitor of the E2 ubiquitin-conjugating enzyme UBE2N, in combination with standard chemotherapy drugs for the treatment of cancer, with a particular focus on neuroblastoma. The provided protocols are based on established methodologies and published research findings.
Introduction
This compound has emerged as a promising anti-cancer agent that enhances the efficacy of conventional chemotherapy, particularly in drug-resistant cancers. It functions by inhibiting UBE2N, a key enzyme in the DNA damage response and NF-κB signaling pathways. This inhibition leads to the activation of tumor-suppressive pathways, including p53 and JNK, ultimately promoting cancer cell death.[1] Research has demonstrated a synergistic cytotoxic effect when this compound is combined with chemotherapy agents like doxorubicin and etoposide, especially in chemoresistant neuroblastoma cell lines.[2]
Mechanism of Action
This compound's primary mechanism of action is the inhibition of UBE2N (also known as Ubc13). This inhibition disrupts the formation of K63-linked polyubiquitin chains, which are crucial for various cellular processes that contribute to cancer cell survival and proliferation. The downstream effects of UBE2N inhibition by this compound include:
-
Activation of the p53 Pathway: In cancer cells with wild-type p53, this compound promotes the nuclear accumulation and activation of p53, a critical tumor suppressor protein that can induce cell cycle arrest and apoptosis.[2]
-
Activation of the JNK Pathway: In cancer cells with mutant or deficient p53, this compound can still induce apoptosis by activating the c-Jun N-terminal kinase (JNK) signaling pathway.[2]
This dual mechanism of action makes this compound a versatile agent capable of targeting a broader range of cancer cell types.
Data Presentation
The following tables summarize the quantitative data on the cytotoxic effects of this compound in combination with doxorubicin and etoposide on the chemoresistant neuroblastoma cell line LA-N-6. The data is derived from published graphical representations and should be considered illustrative of the synergistic effect.
Table 1: Synergistic Cytotoxicity of this compound with Doxorubicin in LA-N-6 Neuroblastoma Cells
| Doxorubicin (μM) | Cell Viability (%) - Doxorubicin Alone | Cell Viability (%) - Doxorubicin + this compound (1 μM) |
| 0 | 100 | ~85 |
| 0.1 | ~95 | ~60 |
| 0.5 | ~80 | ~40 |
| 1 | ~70 | ~25 |
| 2 | ~60 | ~15 |
Data estimated from Cheng et al., 2014, Cell Death & Disease.
Table 2: Synergistic Cytotoxicity of this compound with Etoposide in LA-N-6 Neuroblastoma Cells
| Etoposide (μM) | Cell Viability (%) - Etoposide Alone | Cell Viability (%) - Etoposide + this compound (1 μM) |
| 0 | 100 | ~85 |
| 1 | ~90 | ~55 |
| 5 | ~75 | ~35 |
| 10 | ~65 | ~20 |
| 20 | ~55 | ~10 |
Data estimated from Cheng et al., 2014, Cell Death & Disease.
Mandatory Visualizations
Caption: Signaling pathway of this compound in combination with chemotherapy.
Caption: General experimental workflow for studying this compound combination therapy.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for assessing the cytotoxic effects of this compound in combination with chemotherapy drugs on neuroblastoma cells.
Materials:
-
Neuroblastoma cell line (e.g., LA-N-6)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Chemotherapy drug (e.g., Doxorubicin, Etoposide; stock solutions in DMSO or water)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the neuroblastoma cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chemotherapy drug in complete culture medium.
-
For combination treatments, prepare solutions containing a fixed concentration of this compound and varying concentrations of the chemotherapy drug.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include wells with vehicle control (medium with DMSO).
-
-
Incubation:
-
Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
-
Western Blot Analysis for p53 and JNK Pathway Activation
This protocol details the procedure for detecting the activation of p53 and JNK signaling pathways in response to this compound treatment.
Materials:
-
Neuroblastoma cells treated as described above.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-p53, anti-phospho-JNK, anti-JNK, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
ECL chemiluminescence substrate.
-
Imaging system.
Procedure:
-
Cell Lysis:
-
After drug treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p53, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Anchorage-Independent Colony Formation Assay (Soft Agar Assay)
This assay assesses the effect of this compound and chemotherapy on the tumorigenic potential of neuroblastoma cells.
Materials:
-
Neuroblastoma cells.
-
Complete culture medium.
-
Agarose (low-melting point).
-
6-well plates.
-
This compound and chemotherapy drugs.
Procedure:
-
Prepare Agar Layers:
-
Bottom Layer: Prepare a 0.6% agarose solution in complete culture medium and pour 2 mL into each well of a 6-well plate. Allow it to solidify at room temperature.
-
Top Layer: Prepare a 0.3% agarose solution in complete culture medium.
-
-
Cell Suspension:
-
Trypsinize and count the neuroblastoma cells.
-
Resuspend the cells in the 0.3% agarose solution at a density of 5,000 cells/mL.
-
Incorporate the desired concentrations of this compound and/or chemotherapy drugs into this cell-agarose suspension.
-
-
Plating:
-
Carefully layer 1 mL of the cell-agarose suspension on top of the solidified bottom agar layer in each well.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 weeks, adding 100 µL of complete medium to each well every 3-4 days to prevent drying.
-
-
Colony Staining and Counting:
-
After the incubation period, stain the colonies with 0.005% crystal violet solution.
-
Count the number of colonies in each well using a microscope.
-
Calculate the percentage of colony formation inhibition compared to the control group.
-
References
Application Notes and Protocols for the Immunoprecipitation of UBE2N Complexes using NSC697923
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC697923 is a selective, cell-permeable small molecule inhibitor of the E2 ubiquitin-conjugating enzyme UBE2N (also known as Ubc13). UBE2N is a key enzyme that, in conjunction with its co-enzymes UBE2V1 (Uev1A) or UBE2V2 (Mms2), catalyzes the formation of lysine-63 (K63)-linked polyubiquitin chains.[1] Unlike K48-linked polyubiquitination which primarily targets proteins for proteasomal degradation, K63-linked ubiquitination is involved in a variety of non-proteolytic cellular processes, including DNA repair, signal transduction, and inflammatory responses through pathways such as NF-κB.[1]
This compound acts as a covalent inhibitor, irreversibly binding to the active site cysteine of UBE2N.[2] This mechanism of action can be leveraged not only for inhibiting UBE2N activity in functional studies but also as a tool to stabilize UBE2N-containing protein complexes for subsequent immunoisolation. By forming a covalent adduct, this compound can "trap" UBE2N in complex with its binding partners, potentially enhancing the efficiency of immunoprecipitation and allowing for the identification of both stable and transient interactors.
These application notes provide a summary of the quantitative data related to this compound, a detailed protocol for the immunoprecipitation of UBE2N complexes using this inhibitor, and diagrams illustrating the relevant signaling pathway and experimental workflow.
Data Presentation
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Value | Cell Lines/System | Reference |
| Molecular Weight | 267.26 g/mol | N/A | |
| Purity | ≥98% (HPLC) | N/A | |
| Solubility | Soluble to 100 mM in DMSO and 25 mM in ethanol (with gentle warming) | N/A | |
| Effective Concentration for Apoptosis Induction | 1-2 µM | Diffuse Large B-Cell Lymphoma (DLBCL) cell lines | |
| Cytotoxic Effect Concentration Range | 0-5 µM (24 hours) | Neuroblastoma (NB) cell lines | [3] |
| Concentration for JNK-mediated Apoptosis Induction | 3 µM (2 hours) | p53 mutant Neuroblastoma (NB) cell lines | [3] |
| In Vivo Dosage | 5 mg/kg (i.p. daily for 10 days) | SH-SY5Y and NGP xenografts in nude mice | [3] |
| IC50 for Caspase-1 Enzymatic Activity Inhibition | 1.737 µM | In vitro assay | [1] |
Signaling Pathway
UBE2N is a central node in signaling pathways that respond to cellular stress and inflammatory stimuli. One of the most well-characterized pathways is the activation of NF-κB. Upon stimulation by cytokines like IL-1 or TNF-α, E3 ligases such as TRAF6 are recruited. TRAF6, in concert with the UBE2N-UBE2V1/2 heterodimer, catalyzes the K63-linked polyubiquitination of itself and other downstream targets. These polyubiquitin chains act as a scaffold to recruit and activate the TAK1 kinase complex, which in turn phosphorylates and activates the IKK complex. The IKK complex then phosphorylates IκBα, leading to its proteasomal degradation and the release of NF-κB to translocate to the nucleus and activate the transcription of target genes. This compound inhibits the catalytic activity of UBE2N, thereby blocking the formation of K63-polyubiquitin chains and subsequent NF-κB activation.
Caption: UBE2N-mediated NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol: Immunoprecipitation of UBE2N Complexes using this compound
This protocol describes the use of this compound to covalently trap UBE2N complexes in cells prior to lysis and immunoprecipitation.
Materials:
-
Cell Culture: Mammalian cell line of interest (e.g., HEK293T, HeLa, or a relevant cancer cell line).
-
Reagents:
-
This compound (prepare a 10 mM stock solution in DMSO).[1]
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium.
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Protease and Phosphatase Inhibitor Cocktails.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with fresh protease and phosphatase inhibitors.
-
Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% Triton X-100).
-
Elution Buffer: 2x Laemmli sample buffer.
-
Anti-UBE2N antibody (for immunoprecipitation and Western blotting).
-
Antibodies against potential UBE2N interactors (e.g., UBE2V1, TRAF6) for Western blotting.
-
Protein A/G magnetic beads or agarose beads.
-
DMSO (vehicle control).
-
Procedure:
-
Cell Culture and Treatment: a. Plate cells to achieve 80-90% confluency on the day of the experiment. b. Treat cells with the desired concentration of this compound (e.g., 3-10 µM) or an equivalent volume of DMSO as a vehicle control. c. Incubate for 2-4 hours at 37°C. The optimal incubation time and concentration should be determined empirically for each cell line and experimental goal.
-
Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS. b. Add ice-cold Lysis Buffer to the cells (e.g., 1 mL for a 10 cm dish). c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Immunoprecipitation: a. Determine the protein concentration of the clarified lysate. b. Take 500-1000 µg of total protein and adjust the volume with Lysis Buffer. c. Add 2-5 µg of anti-UBE2N antibody to the lysate. d. Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Immune Complex Capture: a. Add an appropriate amount of pre-washed Protein A/G beads to the lysate-antibody mixture. b. Incubate with gentle rotation for 1-2 hours at 4°C.
-
Washing: a. Pellet the beads by centrifugation (or using a magnetic rack). b. Carefully remove the supernatant. c. Wash the beads three times with 1 mL of ice-cold Wash Buffer. After the final wash, remove as much of the supernatant as possible.
-
Elution: a. Resuspend the beads in 40-50 µL of 2x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes and denature the proteins. c. Centrifuge to pellet the beads and collect the supernatant.
-
Analysis: a. Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against UBE2N and its potential interactors.
Experimental Workflow
The following diagram illustrates the key steps in the immunoprecipitation of UBE2N complexes using this compound.
Caption: Workflow for immunoprecipitation of UBE2N complexes using this compound.
References
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Following NSC697923 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC697923 is a cell-permeable small molecule that has been identified as a selective inhibitor of the E2 ubiquitin-conjugating enzyme complex Ubc13-Uev1A.[1] This complex is crucial for the formation of lysine 63-linked polyubiquitin chains, which play a critical role in cellular processes such as DNA damage response and NF-κB signaling.[2] Inhibition of Ubc13 by this compound has been shown to impede the formation of the Ubc13-ubiquitin thioester conjugate, suppress constitutive NF-κB activity, and inhibit the proliferation and survival of cancer cells, including diffuse large B-cell lymphoma (DLBCL) and neuroblastoma.[1][3] While this compound is known to induce apoptosis, its specific effects on cell cycle progression are an important area of investigation for understanding its full mechanism of action as a potential therapeutic agent.
These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle of cultured cells using flow cytometry with propidium iodide (PI) staining.
Data Presentation
While this compound has been shown to induce apoptosis in various cancer cell lines, specific quantitative data on its effect on cell cycle phase distribution (G1, S, G2/M) is not extensively available in publicly accessible literature. The following table is a template for researchers to summarize their experimental findings.
Table 1: Template for Summarizing Cell Cycle Analysis Data after this compound Treatment
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | % Cells in Sub-G1 | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| e.g., SH-SY5Y | 0 (Control) | 24 | ||||
| 1 | 24 | |||||
| 5 | 24 | |||||
| 10 | 24 | |||||
| e.g., OCI-Ly10 | 0 (Control) | 48 | ||||
| 1 | 48 | |||||
| 5 | 48 | |||||
| 10 | 48 |
Experimental Protocols
Protocol: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide Staining
This protocol outlines the steps for treating cells with this compound, preparing them for flow cytometry, and analyzing the cell cycle distribution based on DNA content.
Materials:
-
This compound (prepare stock solution in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
70% ethanol, ice-cold
-
RNase A (DNase-free)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of harvesting and are not confluent.
-
Allow cells to attach and resume growth overnight.
-
Treat cells with the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium, wash the cells with PBS, and detach them using trypsin-EDTA. Neutralize the trypsin with serum-containing medium and transfer the cell suspension to a conical tube.
-
Suspension cells: Directly collect the cells into a conical tube.
-
Centrifuge the cell suspension at approximately 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with 1-2 mL of cold PBS.
-
Centrifuge again, discard the supernatant, and resuspend the cell pellet in the residual PBS.
-
-
Fixation:
-
Gently vortex the cell suspension while adding 1 mL of ice-cold 70% ethanol dropwise to the cell pellet. This helps to prevent cell clumping.[4]
-
Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours.[4][5] Cells can be stored in 70% ethanol at -20°C for several weeks.[5]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the cells.
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with PBS to remove any residual ethanol.[4]
-
Resuspend the cell pellet in the PI staining solution containing RNase A. The RNase A is crucial for degrading RNA, which can also be stained by PI, ensuring that the fluorescence signal is proportional to the DNA content.[6]
-
Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.[5][7]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Set up the instrument to measure the fluorescence emission of PI (typically in the red channel, e.g., FL2 or FL3).
-
Use a low flow rate for better resolution of the cell cycle phases.[8]
-
Collect data for at least 10,000-20,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution. The software will model the G0/G1, S, and G2/M phases based on the DNA content histogram.
-
A sub-G1 peak, representing cells with fragmented DNA, can be quantified as an indicator of apoptosis.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis after this compound treatment.
Hypothesized Signaling Pathway
Caption: Hypothesized signaling pathway of this compound-induced cell cycle arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. NSC-697923 | Cell Signaling Technology [cellsignal.com]
- 3. cancer.wisc.edu [cancer.wisc.edu]
- 4. Covalent Inhibition of Ubc13 Affects Ubiquitin Signaling and Reveals Active Site Elements Important for Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. A computational model for quantitative analysis of cell cycle arrest and its contribution to overall growth inhibition by anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Myc down regulation induced differentiation, early cell cycle exit, and apoptosis in human malignant neuroblastoma cells having wild type or mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small-molecule inhibitor of UBE2N induces neuroblastoma cell death via activation of p53 and JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NSC697923 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration and dosage of NSC697923 in preclinical mouse models, based on currently available literature. The protocols and data presented herein are intended to facilitate the design and execution of in vivo studies involving this UBE2N inhibitor.
Mechanism of Action
This compound is a cell-permeable small molecule that selectively inhibits the E2 ubiquitin-conjugating enzyme UBE2N (also known as Ubc13).[1] UBE2N, in complex with UEV1A, catalyzes the formation of K63-linked polyubiquitin chains, which are crucial for signaling pathways involved in DNA repair and NF-κB activation.[2][3] By inhibiting UBE2N, this compound has been shown to suppress the proliferation and survival of certain cancer cells and modulate inflammatory responses.[1][2] In neuroblastoma cells, this compound induces apoptosis by promoting the nuclear accumulation of p53 in wild-type p53 cells and by activating the JNK pathway in p53 mutant cells.[4][5][6]
Diagram of this compound Mechanism of Action
Caption: Simplified signaling pathway of this compound in cancer cells.
In Vivo Administration Data
The following tables summarize the available quantitative data for the administration of this compound in various mouse models.
Table 1: this compound Dosage and Administration in a Neuroblastoma Xenograft Model
| Parameter | Details | Reference |
| Mouse Strain | 5- to 6-week-old female athymic Ncr nude mice | [7] |
| Tumor Model | Orthotopic xenografts of SH-SY5Y and NGP neuroblastoma cells | [2][7] |
| Dosage | 5 mg/kg/day | [2][7] |
| Administration Route | Intraperitoneal (i.p.) injection | [2][7] |
| Treatment Schedule | Daily for 10 days | [7] |
| Vehicle/Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [7] |
| Observed Efficacy | Significant tumor regression in both SH-SY5Y and NGP xenografts | [7] |
Table 2: this compound Administration in an Alzheimer's Disease Mouse Model
| Parameter | Details | Reference |
| Mouse Model | 5xFAD mice | [6] |
| Administration Route | Hippocampal infusion via Alzet Osmotic Pump | [6] |
| Dosage | 535 ng/day (Note: Original source states "535 ng/", interpreted as per day) | [6] |
| Treatment Duration | 4 weeks | [6] |
| Vehicle/Formulation | DMSO | [6] |
| Observed Efficacy | Amelioration of Aβ pathology | [6] |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Half-life (t1/2) | Not Available |
| Peak Plasma Concentration (Cmax) | Not Available |
| Time to Peak Concentration (Tmax) | Not Available |
| Area Under the Curve (AUC) | Not Available |
| Bioavailability | Not Available |
Note: Extensive searches did not yield publicly available pharmacokinetic data for this compound in mice.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol is for the preparation of a 5 mg/kg dosing solution for a typical 20g mouse (0.1 mg dose in 100 µL injection volume).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mg/mL stock, dissolve 1 mg of this compound in 100 µL of DMSO. Vortex until fully dissolved.
-
Prepare the vehicle solution. In a sterile tube, mix the vehicle components in the following volumetric ratio: 40% PEG300, 5% Tween-80, and 45% Saline. For 1 mL of vehicle, this would be 400 µL PEG300, 50 µL Tween-80, and 450 µL Saline.
-
Prepare the final dosing solution. To prepare a 1 mg/mL dosing solution, add 100 µL of the 10 mg/mL this compound stock solution (from step 1) to 900 µL of the vehicle solution (from step 2). This will result in a final concentration of 10% DMSO in the dosing solution.
-
Vortex the final solution thoroughly to ensure it is a clear and homogenous solution.
-
Administer immediately. It is recommended to prepare the solution fresh for each day of dosing.
Diagram of Dosing Solution Preparation Workflow
Caption: Workflow for preparing this compound dosing solution.
Protocol 2: Orthotopic Neuroblastoma Mouse Model
This protocol describes the establishment of an orthotopic neuroblastoma xenograft in immunodeficient mice.
Materials:
-
Human neuroblastoma cell lines (e.g., SH-SY5Y, NGP)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
Immunodeficient mice (e.g., athymic nude, NOD-SCID)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Sutures or wound clips
Procedure:
-
Cell Preparation: Culture neuroblastoma cells to ~80% confluency. On the day of injection, harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or serum-free medium at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Anesthesia: Anesthetize the mouse using a standard approved protocol.
-
Surgical Procedure: a. Place the mouse in a lateral position. b. Make a small flank incision to expose the kidney. c. Gently exteriorize the kidney to visualize the adrenal gland. d. Using a fine gauge needle (e.g., 30G), inject 10-50 µL of the cell suspension (containing 1 x 10^5 to 5 x 10^5 cells) directly into the adrenal gland. e. Carefully return the kidney to the abdominal cavity. f. Close the muscle layer and skin with sutures or wound clips.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the mice for recovery and tumor growth. Tumor development can be monitored by palpation, ultrasound, or bioluminescence imaging if using luciferase-expressing cells.
-
Treatment Initiation: Once tumors are established (e.g., palpable or reaching a certain size as determined by imaging), treatment with this compound can be initiated as described in Protocol 1.
Diagram of Orthotopic Xenograft Workflow
References
- 1. Pharmacokinetic approach to rational therapeutic doses for human tumor-bearing nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel NLRP3 inhibitor as a therapeutic agent against monosodium urate-induced gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A small-molecule inhibitor of UBE2N induces neuroblastoma cell death via activation of p53 and JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing NSC697923 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time of NSC697923 for maximal inhibition of its target, the Ubc13-Uev1A E2 ubiquitin-conjugating enzyme complex.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a cell-permeable small molecule that selectively inhibits the Ubc13-Uev1A (also known as UBE2N-UBE2V1) E2 ubiquitin-conjugating enzyme complex.[1][2] This complex is crucial for the formation of lysine 63 (K63)-linked polyubiquitin chains, which are important in cellular signaling pathways, particularly the NF-κB and DNA damage response pathways.[2][3]
Q2: What is the mechanism of action of this compound?
A2: this compound acts as a covalent inhibitor. It forms an irreversible covalent bond with the catalytic cysteine residue (Cys87) in the active site of Ubc13.[3][4] This covalent modification prevents the formation of the Ubc13-ubiquitin thioester conjugate, thereby blocking the subsequent transfer of ubiquitin to target proteins.[1]
Q3: Why is optimizing the incubation time for this compound important?
A3: The optimal incubation time is critical for achieving maximal and specific inhibition of Ubc13. An insufficient incubation time may lead to incomplete inhibition, while an excessively long incubation could result in off-target effects or cellular toxicity, confounding experimental results. The optimal time can vary depending on the cell line, its metabolic activity, and the specific downstream readout being measured.
Q4: What are the known downstream effects of this compound inhibition?
A4: By inhibiting Ubc13-Uev1A, this compound has been shown to:
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Inhibit the activation of the NF-κB signaling pathway.[1][5]
-
Suppress the DNA damage response.
-
Induce apoptosis in various cancer cell lines, including diffuse large B-cell lymphoma (DLBCL) and neuroblastoma.[5][6]
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Promote the nuclear accumulation of p53 in p53 wild-type cells.[6][7]
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a general method to determine the optimal incubation time of this compound for a specific cell line and experimental endpoint.
1. Cell Seeding:
- Seed your cells of interest in a multi-well plate (e.g., 6-well or 12-well) at a density that will ensure they are in the logarithmic growth phase and do not reach confluency by the end of the experiment.
- Allow cells to adhere and stabilize overnight.
2. This compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[8]
- Dilute the stock solution in a complete cell culture medium to the desired final concentration. A common starting concentration is between 1 µM and 10 µM.[7]
- Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.
- Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
3. Time-Course Incubation:
- Incubate the cells for a range of time points. A suggested starting range is 2, 4, 8, 12, and 24 hours. The selection of time points should be based on the expected kinetics of the downstream signaling event being measured.
4. Endpoint Analysis:
- At each time point, harvest the cells and perform the desired analysis to assess the inhibition of Ubc13 activity. This can be done by:
- Western Blotting: Analyze the phosphorylation status or degradation of downstream targets of the NF-κB pathway (e.g., phospho-IκBα, IκBα). A decrease in phospho-IκBα or stabilization of IκBα would indicate inhibition.
- Immunofluorescence: Monitor the nuclear translocation of NF-κB subunit p65. A decrease in nuclear p65 in stimulated cells would indicate inhibition.
- Cell Viability/Apoptosis Assays: If cytotoxicity is the endpoint, use assays such as MTT, or Annexin V/PI staining to assess cell death.[6]
5. Data Analysis:
- Quantify the results from your chosen endpoint analysis for each time point.
- Plot the level of inhibition (or the desired effect) against the incubation time to identify the time point that provides the maximal and most consistent effect.
Data Presentation
Table 1: Summary of this compound Experimental Conditions from Published Studies
| Cell Line(s) | Concentration(s) | Incubation Time(s) | Observed Effect(s) | Reference(s) |
| DLBCL (OCI-Ly3, OCI-Ly10) | 1-2 µM | 3.5 hours, 24 hours | Inhibition of NF-κB activation, induction of apoptosis | [5] |
| Neuroblastoma (SH-SY5Y, IMR32) | 3 µM | 2 hours | Induction of p53 nuclear translocation | [7] |
| Neuroblastoma (various) | 0-5 µM | 24 hours | Cytotoxicity, induction of apoptosis | [6] |
| Mouse Embryonic Fibroblasts (MEFs) | 2.5 µM | 30 minutes (pre-incubation), 4.5 hours | Inhibition of NF-κB signaling and DNA damage response | [3] |
Troubleshooting Guide
Q: I am not observing any inhibition of my target pathway after this compound treatment. What could be the problem?
A:
-
Insufficient Incubation Time: The incubation time may be too short for this compound to effectively engage its target and elicit a downstream response.
-
Solution: Perform a time-course experiment as described in Protocol 1 to determine the optimal incubation time for your specific cell line and endpoint.
-
-
Suboptimal Concentration: The concentration of this compound may be too low.
-
Solution: Perform a dose-response experiment to identify the optimal concentration.
-
-
Compound Instability: this compound, like many small molecules, can degrade over time in solution.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Ensure proper storage of the stock solution at -20°C or -80°C.[8]
-
-
Cell Line Resistance: Your cell line may have intrinsic resistance mechanisms or the targeted pathway may not be the primary driver of the phenotype you are studying.
-
Solution: Use a positive control cell line known to be sensitive to this compound.
-
Q: I am observing high levels of cell death that seem unrelated to the specific inhibition of my pathway of interest. What should I do?
A:
-
Excessive Incubation Time: Prolonged exposure to this compound may lead to off-target effects and general cytotoxicity.
-
Solution: Reduce the incubation time. Refer to your time-course experiment to select a shorter time point that still provides significant on-target inhibition.
-
-
Concentration is Too High: High concentrations of this compound can lead to non-specific effects.
-
Solution: Lower the concentration of this compound. A dose-response curve will help identify a concentration that is effective without being overly toxic.
-
Mandatory Visualizations
Caption: Inhibition of the NF-κB pathway by this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Logical flow for troubleshooting this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. rupress.org [rupress.org]
- 3. Covalent Inhibition of Ubc13 Affects Ubiquitin Signaling and Reveals Active Site Elements Important for Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. NSC-697923 | Cell Signaling Technology [cellsignal.com]
How to minimize NSC697923 off-target effects in experiments
Welcome to the technical support center for NSC697923. This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions to help minimize off-target effects and ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable small molecule inhibitor of the E2 ubiquitin-conjugating enzyme Ubc13 (also known as UBE2N).[1][2] Its primary mechanism involves forming an irreversible, covalent bond with the active site cysteine (Cys87) of Ubc13.[3] This action prevents the formation of K63-linked polyubiquitin chains, a process critical for signaling pathways involved in DNA damage response and NF-κB activation.[3][4][5] By inhibiting Ubc13, this compound can suppress NF-κB activity, induce apoptosis in various cancer cell lines, and promote p53 nuclear accumulation.[1][4]
Q2: What are the potential off-target effects of this compound?
A2: While this compound is considered more selective than broad-spectrum ubiquitin system inhibitors, potential off-target effects exist.[3] As a covalent inhibitor that reacts with cysteine residues, it has the potential to bind to other proteins with reactive cysteines.[3] Some studies note that it can bind to other E2 ligases, although it shows no effect on UbcH5c activity.[3] Additionally, at higher concentrations, the likelihood of engaging lower-affinity off-targets increases, which can lead to cellular toxicity or phenotypes that are not directly related to Ubc13 inhibition.[6] One study also identified this compound as an inhibitor of caspase-1 enzymatic activity with an IC50 of 1.737 μM.[4]
Q3: How can I determine the optimal concentration of this compound to minimize off-target effects?
A3: The key is to use the lowest effective concentration that elicits the desired on-target phenotype. A dose-response experiment is critical.
-
Determine the IC50/EC50: Perform a concentration-response curve for your specific cell line and assay to determine the concentration that produces a half-maximal effect on your intended target (e.g., inhibition of NF-κB signaling). Effective concentrations for inducing apoptosis or inhibiting NF-κB in cell culture are often reported in the 1-5 μM range.[1][5][7]
-
Correlate with Target Engagement: Compare the phenotypic dose-response with a target engagement assay (like a Cellular Thermal Shift Assay - CETSA) to ensure the observed effect occurs at concentrations where this compound is binding to Ubc13.
-
Use Minimal Concentration: For your experiments, use a concentration at or slightly above the determined IC50/EC50 for the on-target effect. Avoid using significantly higher concentrations, which are more likely to induce off-target responses.[6][8]
Q4: What are the essential control experiments to differentiate on-target from off-target effects?
A4: Several control experiments are crucial for validating that the observed biological effect of this compound is due to the inhibition of Ubc13.
-
Use a Structurally Different Inhibitor: Employ another Ubc13 inhibitor with a different chemical scaffold. If both compounds produce the same phenotype, it is more likely an on-target effect.[6]
-
Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out UBE2N (the gene encoding Ubc13). The resulting phenotype should mimic the effect of this compound treatment.[8]
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Rescue Experiment: The most definitive control is a "rescue" experiment. This involves using a mutant version of Ubc13 that is resistant to this compound.[9] If the inhibitor-induced phenotype is reversed or absent in cells expressing the resistant mutant, this provides strong evidence for an on-target mechanism.[6][9]
Troubleshooting Guide: this compound Experiments
| Problem Observed | Probable Cause Related to Off-Target Effects | Recommended Solution |
| High Cellular Toxicity at Low Concentrations | The inhibitor may be engaging with off-targets that regulate essential cellular processes.[6] | 1. Perform a thorough dose-response curve to identify a narrow effective concentration range. 2. Conduct an off-target screening panel (e.g., kinase or protease panel) to identify potential liabilities.[6] 3. Validate the phenotype with UBE2N genetic knockdown to see if it recapitulates the toxicity. |
| Phenotype Does Not Match UBE2N Knockdown | The observed phenotype is likely due to the inhibition of one or more off-target proteins. | 1. Use a structurally distinct Ubc13 inhibitor to see if the phenotype is reproduced.[8] 2. Perform a rescue experiment with a drug-resistant Ubc13 mutant.[9] 3. Consider proteomic approaches like chemical proteomics to identify other cellular binding partners of this compound. |
| Loss of Inhibitor Effect Over Time | The compound may be unstable in your specific experimental media or conditions. | 1. Prepare fresh stock solutions of this compound in DMSO and use within one month when stored at -20°C.[4] 2. For in vivo experiments, prepare working solutions freshly on the day of use.[1] 3. Minimize freeze-thaw cycles of stock solutions.[4] |
| Inconsistent Results Between Batches | The purity or activity of the inhibitor may vary. | 1. Purchase this compound from a reputable supplier that provides quality control data (e.g., HPLC, NMR). 2. Test each new batch with a simple, reliable on-target activity assay (e.g., in vitro ubiquitination assay) before use in complex experiments. |
Key Experimental Protocols
Protocol 1: Dose-Response Curve for IC50 Determination
Objective: To determine the concentration of this compound that inhibits a specific cellular process by 50% (IC50).
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[4] Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.01 µM to 100 µM). Include a DMSO-only vehicle control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
Incubation: Incubate the plate for a duration relevant to your assay (e.g., 24-72 hours for a viability assay).
-
Assay: Perform the desired assay. For example, to measure inhibition of NF-κB, you might use a reporter assay or measure the phosphorylation of IκBα via Western blot. For cytotoxicity, a CellTiter-Glo® or MTS assay can be used.
-
Data Analysis: Plot the assay signal against the log of the inhibitor concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
Protocol 2: Rescue Experiment with Drug-Resistant Ubc13 Mutant
Objective: To confirm that the effect of this compound is specifically due to the inhibition of Ubc13. This protocol is based on published research demonstrating the creation of an this compound-resistant Ubc13 mutant.[9]
Methodology:
-
Cell Line Preparation: Use a Ubc13 knockout cell line. If not available, use a cell line where endogenous Ubc13 has been knocked down using shRNA.
-
Transfection/Transduction: Introduce plasmids or viral vectors to express either wild-type (WT) Ubc13 or a drug-resistant Ubc13 mutant (e.g., Ubc13QD as described in the literature).[9] Include an empty vector control.
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Selection & Expression Confirmation: Select for successfully transfected/transduced cells and confirm the expression of WT or mutant Ubc13 via Western blot.
-
Experiment: Treat all three cell lines (Empty Vector, WT Ubc13, Resistant Ubc13) with an effective concentration of this compound and a vehicle control.
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Phenotypic Analysis: Measure the phenotype of interest (e.g., cell viability, apoptosis marker, NF-κB activity).
-
Expected Outcome:
-
Empty Vector & WT Ubc13 cells: Should show the expected phenotype upon this compound treatment.
-
Resistant Ubc13 cells: Should show a significantly reduced or absent phenotype, demonstrating the effect is on-target.[9]
-
Visualizations
This compound On-Target Pathway Inhibition
Caption: On-target mechanism of this compound, which inhibits the Ubc13-Uev1A E2 complex.
Experimental Workflow for Validating On-Target Effects
Caption: A logical workflow to distinguish on-target from off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. NSC-697923 | Cell Signaling Technology [cellsignal.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. UbcH13 Inhibitor, this compound [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Covalent Inhibition of Ubc13 Affects Ubiquitin Signaling and Reveals Active Site Elements Important for Targeting - PMC [pmc.ncbi.nlm.nih.gov]
NSC697923 stability in solution and long-term storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability, storage, and handling of NSC697923.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: this compound is typically shipped as a lyophilized powder at ambient temperature. Upon receipt, it is recommended to store the lyophilized powder at -20°C for long-term stability.[1][2] Some suppliers suggest storage at +4°C for the solid form.[3][4] For optimal stability, it is important to store it under desiccating and dark conditions as the product is reported to be light-sensitive.
Q2: What is the long-term stability of the lyophilized powder?
A: The lyophilized powder is stable for an extended period when stored correctly. Different suppliers provide slightly varying stability data, so it is always best to consult the product-specific datasheet. Generally, it is stable for at least 24 months at -20°C[1] or even up to 3 years at -20°C.[5]
Q3: How do I prepare a stock solution of this compound?
A: To prepare a stock solution, reconstitute the lyophilized powder in a suitable solvent such as DMSO or ethanol.[1][3] For example, to create a 10 mM stock solution, you can reconstitute 1 mg of the powder in 0.37 mL of DMSO.[1] To aid dissolution, you can warm the tube at 37°C for 10 minutes or use an ultrasonic bath.[6]
Q4: What is the solubility of this compound in common solvents?
A: this compound is soluble in DMSO and ethanol.[1][3] Solubility can vary between suppliers, but it is generally soluble in DMSO at concentrations ranging from 25 mg/mL to 100 mM.[1][3] In ethanol, its solubility is reported to be around 5 mg/mL to 25 mM, sometimes requiring gentle warming to fully dissolve.[1][3] It is considered insoluble in water.[5]
Q5: How should I store the stock solution and for how long is it stable?
A: Once in solution, it is recommended to aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[1][5] The stock solution should be stored at -20°C or -80°C. Stability in solution varies by storage temperature and supplier recommendations:
-
At -20°C, the solution is stable for at least 1 month.[1][2][5]
-
At -80°C, the solution can be stable for up to 1 year.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in stock solution | The concentration exceeds the solubility limit in the chosen solvent. | Gently warm the solution to 37°C or use an ultrasonic bath to aid dissolution.[6] If precipitation persists, consider preparing a more dilute stock solution. |
| The stock solution has been stored for too long or subjected to multiple freeze-thaw cycles. | Prepare a fresh stock solution from lyophilized powder. Always aliquot stock solutions after preparation to minimize freeze-thaw cycles.[1][5] | |
| Loss of compound activity in experiments | Improper storage of the stock solution leading to degradation. | Ensure the stock solution is stored at the recommended temperature (-20°C or -80°C) and used within the specified stability period.[1][2][5] Avoid repeated freeze-thaw cycles.[1][5] |
| The compound is sensitive to light. | Protect the compound and its solutions from light during storage and experiments. | |
| Inconsistent experimental results | Inaccurate concentration of the stock solution. | Ensure the lyophilized powder was fully dissolved when preparing the stock solution. Use a molarity calculator for accurate preparations. |
| Degradation of the compound in the working solution. | Prepare fresh working solutions for each experiment from a frozen stock. |
Data Summary Tables
Table 1: this compound Storage and Stability
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C | 24 months to 3 years[1][5] | Store desiccated and protected from light.[1] |
| +4°C | Short-term | As recommended by some suppliers.[3][4] | |
| Solution (in DMSO/Ethanol) | -20°C | 1 month[1][2][5] | Aliquot to avoid freeze-thaw cycles.[1][5] |
| -80°C | 1 year[5] | Aliquot to avoid freeze-thaw cycles.[5] |
Table 2: this compound Solubility
| Solvent | Concentration |
| DMSO | 25 mg/mL to 100 mM[1][3] |
| Ethanol | 5 mg/mL to 25 mM (may require gentle warming)[1][3] |
| Water | Insoluble[5] |
Experimental Protocols
Protocol 1: In Vitro Ubiquitination Assay to Test this compound Activity
This protocol is a general guideline for assessing the inhibitory effect of this compound on Ubc13-mediated ubiquitination.
Materials:
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Recombinant E1 activating enzyme
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Recombinant Ubc13 (UBE2N) and Uev1A
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Ubiquitin
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ATP
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 2 mM ATP)[5]
-
This compound stock solution (in DMSO)
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SDS-PAGE sample buffer
-
Anti-Ubiquitin antibody for Western blot analysis
Procedure:
-
Prepare the reaction mixture in the assay buffer containing E1 enzyme, Ubc13/Uev1A complex, and ubiquitin.
-
Add this compound at the desired final concentrations to the reaction mixtures. Include a vehicle control (DMSO).
-
Initiate the reaction by adding ATP.
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Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).[5]
-
Terminate the reaction by adding SDS-PAGE sample buffer.
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Analyze the reaction products by SDS-PAGE and Western blotting using an anti-ubiquitin antibody to detect the formation of polyubiquitin chains. A decrease in polyubiquitin chain formation in the presence of this compound indicates its inhibitory activity.
Visualizations
Caption: Mechanism of this compound action on signaling pathways.
Caption: In vitro ubiquitination assay workflow.
References
- 1. NSC-697923 | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NSC 697923 (CAS 343351-67-7): R&D Systems [rndsystems.com]
- 4. NSC 697923 | CAS 343351-67-7 | this compound | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. glpbio.com [glpbio.com]
Technical Support Center: Interpreting Unexpected Results in NSC697923 Treated Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with the Ubc13 inhibitor, NSC697923.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cell-permeable small molecule that acts as an irreversible, covalent inhibitor of the Ubc13-Uev1A (UBE2N/UBE2V1) E2 ubiquitin-conjugating enzyme complex.[1][2] It specifically targets the catalytic cysteine residue (Cys87) of Ubc13, thereby preventing the formation of K63-linked polyubiquitin chains.[1] This inhibition disrupts downstream signaling pathways that rely on K63 ubiquitination, most notably the NF-κB and DNA damage response (DDR) pathways.[3][4]
Q2: What are the expected cellular outcomes of this compound treatment?
A2: Based on its mechanism, the expected outcomes of this compound treatment in susceptible cell lines (e.g., Diffuse Large B-cell Lymphoma - DLBCL, Neuroblastoma) include:
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Inhibition of constitutive or induced NF-κB activation.[2][5]
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Suppression of the DNA damage response pathway.[3]
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In p53 wild-type cells, accumulation of p53 in the nucleus and activation of its transcriptional program.[7][8][9]
Q3: Can this compound affect pathways other than NF-κB and DNA damage response?
A3: Yes, research has identified other pathways affected by this compound. It has been shown to inhibit caspase-1 enzymatic activity and NLRP3 inflammasome activation, suggesting a role in modulating inflammatory responses.[5][9] Additionally, in certain contexts, it can activate the JNK-mediated apoptotic pathway, particularly in p53 mutant cells.[7][10] The potential for off-target effects exists, as this compound is a reactive compound.[3]
Troubleshooting Guide for Unexpected Results
This guide addresses specific discrepancies that may arise during your experiments with this compound.
Issue 1: No significant decrease in cell viability or proliferation after this compound treatment.
| Possible Cause | Troubleshooting Suggestion |
| Cell Line Resistance | The cell line may lack dependency on the Ubc13-mediated pathways for survival. Consider using a positive control cell line known to be sensitive to this compound, such as certain DLBCL or neuroblastoma cell lines.[2][7] |
| Drug Concentration/Potency | The concentration of this compound may be too low. Perform a dose-response curve to determine the optimal concentration for your cell line. Note that effective concentrations can range from 1 µM to higher doses depending on the cell type.[1][8] Also, ensure the compound has been stored correctly (lyophilized at -20°C, in solution at -20°C for no more than a month) to maintain its potency.[5] |
| Incorrect Experimental Duration | The treatment duration may be too short. An incubation time of at least 24 hours is often required to observe significant effects on cell viability.[2] |
Issue 2: Unexpected activation of a signaling pathway (e.g., increased IκBα degradation or MAPK/JNK activation).
This seemingly paradoxical result has been observed, particularly in p53 mutant neuroblastoma cells.[7]
| Possible Cause | Troubleshooting Suggestion |
| Cellular Context (p53 status) | The cellular response to Ubc13 inhibition can be highly dependent on genetic background, such as the p53 mutation status.[10] In p53 mutant cells, this compound can induce apoptosis via activation of the JNK pathway.[7][10] |
| Verification of Pathway Activation | Confirm the activation using multiple readouts. For JNK activation, perform a western blot for phosphorylated JNK (p-JNK). To determine if this activation is responsible for cell death, co-treat cells with a JNK inhibitor (e.g., SP600125) and assess if apoptosis is rescued.[10] |
| Off-Target Effects | While this compound is largely specific for Ubc13, off-target effects may contribute to the observed phenotype.[3] A Ubc13 knockout/rescue experiment with a resistant mutant could help dissect specific from off-target effects.[3] |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| Effective Concentration | ~1-5 µM | Inhibition of proliferation and induction of apoptosis in various cancer cell lines (DLBCL, Neuroblastoma). | [1][8] |
| Caspase-1 Inhibition (IC50) | 1.737 µM | Enzymatic activity inhibition. | [5][9] |
| In Vivo Dosage | 5 mg/kg/day (i.p.) | Antitumor efficacy in neuroblastoma xenograft models. | [2] |
Key Experimental Protocols
1. Cell Viability Assay (Trypan Blue Exclusion)
-
Objective: To quantify the number of viable cells after this compound treatment.
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).
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Harvest the cells by trypsinization and resuspend in complete medium.
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Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue stain.
-
Incubate for 1-2 minutes at room temperature.
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Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
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Calculate cell viability as: (Number of viable cells / Total number of cells) x 100.
-
2. Western Blot for NF-κB and Apoptotic Signaling
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Objective: To detect changes in protein levels and phosphorylation states indicative of pathway modulation.
-
Procedure:
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Treat cells with this compound for the specified time. For NF-κB analysis, you may need to stimulate the pathway with an agent like TNF-α or LPS for a short period before harvesting.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Determine protein concentration using a BCA or Bradford assay.
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Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
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Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those against:
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Phospho-IκBα, Total IκBα
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Phospho-JNK, Total JNK
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Cleaved Caspase-3, Total Caspase-3
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p53
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A loading control (e.g., β-actin, GAPDH)
-
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. In Vitro Ubiquitination Assay
-
Objective: To directly measure the inhibitory effect of this compound on Ubc13-mediated ubiquitination.
-
Procedure:
-
Set up a reaction mixture in a buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2) containing:
-
0.1 µM E1 activating enzyme
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200 µM ATP
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120 µM Ubiquitin
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0.2 µM Ubc13 and 0.2 µM Uev1A
-
-
Add this compound at various concentrations (and a vehicle control).
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Initiate the reaction and incubate at 37°C for 40-60 minutes.
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Stop the reaction by adding SDS-PAGE sample buffer.
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Analyze the formation of polyubiquitin chains by western blotting with an anti-ubiquitin antibody.[2]
-
Visualizations
Caption: Mechanism of this compound action on core signaling pathways.
Caption: Logical workflow for investigating unexpected JNK activation.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Covalent Inhibition of Ubc13 Affects Ubiquitin Signaling and Reveals Active Site Elements Important for Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NSC-697923 | Cell Signaling Technology [cellsignal.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. A small-molecule inhibitor of UBE2N induces neuroblastoma cell death via activation of p53 and JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. A small-molecule inhibitor of UBE2N induces neuroblastoma cell death via activation of p53 and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to NSC697923 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the Ubc13 inhibitor, NSC697923, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cell-permeable small molecule that acts as a selective, irreversible, and covalent inhibitor of the E2 ubiquitin-conjugating enzyme Ubc13 (also known as UBE2N).[1][2][3] It specifically binds to the catalytic cysteine residue in the active site of Ubc13, preventing the formation of K63-linked polyubiquitin chains.[1] This inhibition disrupts downstream signaling pathways that are dependent on K63-linked ubiquitination, most notably the NF-κB signaling pathway.[1][3]
Q2: What are the known downstream effects of this compound in cancer cells?
A2: By inhibiting Ubc13, this compound has been shown to:
-
Inhibit the NF-κB pathway: This is a primary consequence of Ubc13 inhibition, leading to reduced proliferation and survival in cancer cells where this pathway is constitutively active, such as in diffuse large B-cell lymphoma (DLBCL).[1][3]
-
Induce p53 activation: In p53 wild-type cancer cells, such as some neuroblastoma cell lines, this compound can promote the nuclear translocation of p53, leading to the activation of p53-mediated apoptosis.[4]
-
Activate the JNK signaling pathway: In some cancer cell lines, including those with mutant p53, this compound can induce apoptosis through the activation of the JNK-mediated pathway.[4][5]
Q3: What are the potential mechanisms of resistance to this compound?
A3: The primary mechanism of resistance to this compound that has been identified is the mutation of its direct target, Ubc13. A study has shown that a specific mutant of Ubc13 can confer resistance to this compound's inhibitory effects in in vitro assays.[6] It is also plausible that alterations in downstream signaling pathways or the upregulation of drug efflux pumps could contribute to acquired resistance, though this is less documented specifically for this compound.
Q4: Can this compound be effective in cell lines that are already resistant to other chemotherapies?
A4: Yes, studies have shown that this compound can be effective in chemoresistant cancer cell lines. For example, it has demonstrated potent cytotoxicity in a doxorubicin-resistant neuroblastoma cell line.[4] This suggests that this compound's mechanism of action is distinct from that of many conventional chemotherapy drugs and can bypass some common resistance mechanisms.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Reduced or no cytotoxic effect of this compound | Development of resistance: Prolonged exposure to this compound may lead to the selection of resistant clones, potentially with mutations in the UBE2N gene (encoding Ubc13). | 1. Sequence the UBE2N gene: Check for mutations in the coding region of Ubc13 in your resistant cell line. 2. Consider combination therapy: As detailed below, combining this compound with other agents like doxorubicin can overcome resistance. 3. Try a different Ubc13 inhibitor: If available, test an alternative Ubc13 inhibitor with a different binding mode. |
| Incorrect drug concentration: The effective concentration of this compound can vary between cell lines. | 1. Perform a dose-response curve: Determine the IC50 value of this compound for your specific cell line to identify the optimal working concentration. 2. Consult published data: Review literature for reported effective concentrations in similar cell lines. | |
| Drug instability: this compound, especially in solution, can degrade over time. | 1. Prepare fresh stock solutions: this compound is typically dissolved in DMSO. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[3] 2. Store properly: Store lyophilized powder and stock solutions at the recommended temperatures (-20°C for both).[3] | |
| Inconsistent results in downstream signaling assays (Western Blot) | Suboptimal antibody performance: The quality of antibodies for detecting phosphorylated proteins (e.g., p-JNK, p-p65) or total proteins can vary. | 1. Validate your antibodies: Use positive and negative controls to ensure the specificity of your primary antibodies. 2. Optimize antibody concentrations and incubation times: Follow the manufacturer's recommendations and optimize for your specific experimental conditions. |
| Timing of analysis: The activation of signaling pathways can be transient. | 1. Perform a time-course experiment: Treat cells with this compound and collect lysates at different time points to identify the peak of pathway activation or inhibition. | |
| Difficulty in observing synergistic effects with combination therapy | Inappropriate drug ratio or scheduling: The synergistic effect of two drugs is often dependent on their concentration ratio and the timing of their administration. | 1. Use the Chou-Talalay method: This method can be used to determine if the combination is synergistic, additive, or antagonistic across a range of concentrations and ratios. 2. Test different administration schedules: Compare simultaneous administration with sequential administration (e.g., this compound followed by doxorubicin, or vice versa). |
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | Reported IC50 (µM) | Reference |
| SH-SY5Y | Neuroblastoma | Wild-type | ~3 | [5] |
| IMR32 | Neuroblastoma | Wild-type | ~3 | [5] |
| NGP | Neuroblastoma | Wild-type | ~3 | [5] |
| SK-N-AS | Neuroblastoma | Mutant | ~4 | [5] |
| NB-19 | Neuroblastoma | Partially functional | ~4 | [5] |
| CHLA-255 | Neuroblastoma | Wild-type | ~5 | [5] |
| ABC-DLBCL lines | Diffuse Large B-cell Lymphoma | Various | ~1-2 | [2][7] |
| GCB-DLBCL lines | Diffuse Large B-cell Lymphoma | Various | ~1-2 | [2][7] |
Table 2: Representative Comparison of this compound Activity in Sensitive vs. Resistant Contexts
| Cell Context | Key Characteristic | Effective Concentration for Pathway Inhibition | Implied IC50 | Reference |
| Ubc13 Wild-Type MEFs | Expresses wild-type Ubc13 | Significant NF-κB inhibition at 2.5 µM | < 2.5 µM | [6] |
| Ubc13 Mutant (QD) MEFs | Expresses this compound-resistant Ubc13 mutant | Minimal NF-κB inhibition at 2.5 µM | > 2.5 µM | [6] |
Signaling Pathway and Experimental Workflow Diagrams
Key Experimental Protocols
Cell Viability Assay to Determine IC50
This protocol is adapted from methods used in studies on this compound.[5][7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT or resazurin-based cell viability reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 0.1 to 20 µM. Include a DMSO-only control.
-
Remove the overnight culture medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 24 to 72 hours, depending on the cell line's doubling time.
-
Add the cell viability reagent (e.g., MTT or resazurin) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 2-4 hours).
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis of Downstream Signaling
This protocol provides a general framework for analyzing the effects of this compound on the NF-κB, p53, and JNK pathways.[4][8]
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p53, anti-p-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with the desired concentration of this compound for the appropriate duration (determined from time-course experiments).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Assessing Synergy with Doxorubicin
This protocol outlines a method to evaluate the synergistic cytotoxic effects of this compound and doxorubicin.[4]
Materials:
-
Cancer cell line of interest
-
This compound
-
Doxorubicin
-
96-well plates
-
Cell viability assay reagents
Procedure:
-
Determine the IC50 values for this compound and doxorubicin individually in your cell line of interest.
-
Design a combination treatment matrix with varying concentrations of this compound and doxorubicin, both below and above their respective IC50 values.
-
Seed cells in 96-well plates and treat them with the individual drugs and the combinations for a predetermined time (e.g., 48 or 72 hours).
-
Perform a cell viability assay as described in Protocol 1.
-
Analyze the data using the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergism, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
References
- 1. researchgate.net [researchgate.net]
- 2. UbcH13 Inhibitor, this compound The UbcH13 Inhibitor, this compound controls the biological activity of UbcH13. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. | 343351-67-7 [sigmaaldrich.com]
- 3. NSC-697923 | Cell Signaling Technology [cellsignal.com]
- 4. A small-molecule inhibitor of UBE2N induces neuroblastoma cell death via activation of p53 and JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Covalent Inhibition of Ubc13 Affects Ubiquitin Signaling and Reveals Active Site Elements Important for Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
Technical Support Center: NSC697923 Experiments
Welcome to the technical support center for researchers utilizing NSC697923. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Western blot analysis involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small-molecule inhibitor of the E2 ubiquitin-conjugating enzyme UBE2N, also known as Ubc13.[1] It functions by covalently binding to the active site cysteine of Ubc13, thereby preventing the formation of K63-linked polyubiquitin chains.[2] This inhibition disrupts downstream signaling pathways that are dependent on this type of ubiquitination, such as the NF-κB signaling pathway and DNA damage response.[1][2][3]
Q2: What are the known downstream effects of this compound treatment?
This compound treatment has been shown to have several downstream effects, including:
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Inhibition of NF-κB activation : By preventing K63-linked polyubiquitination, this compound blocks the signaling cascade that leads to the activation of the NF-κB pathway.[3][4][5]
-
Induction of apoptosis : In several cancer cell lines, including neuroblastoma and diffuse large B-cell lymphoma, this compound has been shown to induce programmed cell death.[1]
-
p53 activation : In p53 wild-type neuroblastoma cells, this compound promotes the nuclear importation of p53, enhancing its tumor suppressor function.[1]
-
JNK pathway activation : In p53 mutant neuroblastoma cells, this compound can induce cell death through the activation of the JNK-mediated apoptotic pathway.[1]
Q3: I am observing high background on my Western blots when analyzing lysates from this compound-treated cells. Is this a known issue with the compound?
There is no direct evidence to suggest that this compound itself causes high background in Western blots. High background is a common issue in Western blotting and can arise from a variety of factors related to the experimental technique rather than the specific drug treatment.[6][7][8] The troubleshooting guide below addresses common causes and solutions for high background.
Troubleshooting Guide: High Background in Western Blot
High background on a Western blot can manifest as a uniform dark haze across the membrane or as multiple non-specific bands, both of which can obscure the detection of the target protein.[7] Below are common causes and recommended solutions.
Uniform High Background
| Potential Cause | Troubleshooting Steps & Recommendations |
| Insufficient Blocking | - Optimize Blocking Agent: Switch between 5% non-fat dry milk and 5% Bovine Serum Albumin (BSA). For phospho-proteins, BSA is generally preferred as milk contains phosphoproteins.[7] - Increase Blocking Time/Temperature: Extend blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). - Add Detergent: Include 0.05-0.1% Tween-20 in the blocking buffer.[9] |
| Inadequate Washing | - Increase Wash Volume and Duration: Use a larger volume of wash buffer and increase the duration and number of washes (e.g., 3-5 washes of 5-10 minutes each).[7][9] - Include Detergent: Ensure your wash buffer (e.g., TBS-T or PBS-T) contains a detergent like Tween-20. |
| Antibody Concentration Too High | - Primary Antibody: Titrate the primary antibody to determine the optimal concentration that provides a strong signal with low background. - Secondary Antibody: Reduce the concentration of the secondary antibody. Excess secondary antibody is a common cause of high background.[10] |
| Membrane Drying | - Ensure the membrane remains hydrated throughout the entire Western blotting process. A dried membrane can lead to irreversible and non-specific antibody binding.[7] |
| Incorrect Membrane Type | - Polyvinylidene difluoride (PVDF) membranes have a high protein binding capacity and may be more prone to background than nitrocellulose membranes. Consider switching to nitrocellulose if background persists.[7][8] |
| Overexposure | - Reduce the exposure time during signal detection. If using a highly sensitive detection reagent, this is particularly important.[6] |
Non-Specific Bands
| Potential Cause | Troubleshooting Steps & Recommendations |
| Antibody Cross-Reactivity | - Primary Antibody: Ensure the primary antibody is specific for your target protein. Check the manufacturer's datasheet for validation data. - Secondary Antibody: Use a pre-adsorbed secondary antibody to minimize cross-reactivity. Perform a control experiment with only the secondary antibody to check for non-specific binding.[6] |
| Sample Degradation | - Prepare fresh cell or tissue lysates for each experiment. - Always include protease and phosphatase inhibitors in your lysis buffer.[6] |
| Too Much Protein Loaded | - Reduce the amount of total protein loaded per lane. High protein concentration can lead to non-specific antibody binding and aggregation.[8][10] |
| Contaminated Buffers | - Prepare fresh buffers, especially the wash buffer and antibody dilution buffers. Bacterial growth in buffers can cause background issues. |
Experimental Protocols
General Western Blot Protocol
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford).
-
Mix the desired amount of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load 20-40 µg of total protein per well onto a polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBS-T) for at least 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBS-T.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBS-T.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using X-ray film or a digital imaging system.
-
Visualizations
Caption: Mechanism of action of this compound, an inhibitor of the UBE2N-Uev1A complex.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. NSC-697923 | Cell Signaling Technology [cellsignal.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 7. clyte.tech [clyte.tech]
- 8. sinobiological.com [sinobiological.com]
- 9. arp1.com [arp1.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Validating NSC697923 Activity: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the activity of NSC697923, a selective inhibitor of the E2 ubiquitin-conjugating enzyme Ubc13-Uev1A (UBE2N). The following information is presented in a question-and-answer format to directly address common issues and provide clear experimental guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable small molecule that selectively inhibits the Ubc13-Uev1A (UBE2N) ubiquitin-conjugating enzyme complex.[1] Its mechanism of action involves the covalent modification of the active site cysteine on Ubc13, which prevents the formation of a thioester conjugate with ubiquitin.[2] This inhibition specifically blocks the assembly of lysine 63 (K63)-linked polyubiquitin chains, a process crucial for signaling pathways such as NF-κB activation and DNA damage response.[3][4]
Q2: I am not seeing the expected activity with this compound. What is a suitable positive control to validate my experimental setup?
A highly recommended positive control for UBE2N inhibition is BAY 11-7082 . Similar to this compound, BAY 11-7082 is an irreversible inhibitor that forms a covalent adduct with the active site cysteine of Ubc13 (UBE2N).[5][6] It has been shown to suppress the activation of NF-κB by targeting the ubiquitin system.[5][6] Using BAY 11-7082 alongside this compound can help confirm that the experimental system is responsive to UBE2N inhibition.
Q3: What are the key downstream effects of this compound that I can measure to validate its activity?
The primary downstream effects of this compound-mediated UBE2N inhibition include:
-
Inhibition of NF-κB Signaling: this compound has been shown to suppress the activation of the NF-κB pathway.[3][1][4] This can be measured by a decrease in the phosphorylation of IκBα and reduced nuclear translocation of NF-κB subunits.
-
Induction of Apoptosis: By inhibiting pro-survival signals like NF-κB, this compound can induce apoptosis in various cancer cell lines.[1][7] The mechanism of apoptosis induction can be dependent on the cellular context, involving either p53 activation or the JNK-mediated pathway.[7]
Troubleshooting Guide
Issue 1: No significant inhibition of NF-κB activity is observed.
-
Solution 1: Confirm Compound Potency and Handling. this compound is typically dissolved in DMSO. Ensure that the stock solution is properly stored at -20°C and that aliquots are used to avoid multiple freeze-thaw cycles, which can reduce potency.[4] Prepare fresh dilutions for each experiment.
-
Solution 2: Optimize Treatment Conditions. The effective concentration and treatment time for this compound can vary between cell lines. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cells.
-
Solution 3: Use a Positive Control. Treat cells with the positive control, BAY 11-7082, to verify that the NF-κB signaling pathway in your cells is responsive to UBE2N inhibition.
-
Solution 4: Verify NF-κB Activation. Ensure that your method of inducing NF-κB (e.g., with TNFα or PMA) is effective. Include a positive control for NF-κB activation in your experimental design.
Issue 2: Apoptosis levels are lower than expected.
-
Solution 1: Cell Line Sensitivity. Not all cell lines are equally sensitive to apoptosis induction by this compound. The apoptotic response can be influenced by the p53 status of the cells.[7] Consider testing different cell lines with varying genetic backgrounds.
-
Solution 2: Time-Course Analysis. Apoptosis is a dynamic process. Measure apoptosis at multiple time points (e.g., 24, 48, and 72 hours) after treatment to capture the peak response.
-
Solution 3: Assay Sensitivity. Ensure that your apoptosis detection method is sufficiently sensitive. Annexin V/PI staining followed by flow cytometry is a robust method for detecting both early and late-stage apoptosis.[3][1][2][7]
Data Presentation
Table 1: Comparative Activity of this compound and Positive Control (BAY 11-7082)
| Compound | Target | Mechanism of Action | Typical Effective Concentration (NF-κB Inhibition) | Typical Effective Concentration (Apoptosis Induction) |
| This compound | Ubc13-Uev1A (UBE2N) | Covalent inhibitor of Ubc13 active site cysteine | 1-5 µM | 3-5 µM[7] |
| BAY 11-7082 | Ubc13 (UBE2N), IKKs | Covalent inhibitor of Ubc13 active site cysteine, inhibits IκBα phosphorylation | 5-10 µM[8] | Varies by cell line |
Experimental Protocols
Protocol 1: NF-κB Reporter Assay
This assay quantitatively measures the activity of the NF-κB transcription factor in response to treatment with this compound or a positive control.
-
Cell Seeding: Seed cells stably transfected with an NF-κB luciferase reporter construct into a 96-well plate.
-
Incubation: Allow cells to adhere and grow overnight.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound, BAY 11-7082, a vehicle control (DMSO), and a positive control for NF-κB activation (e.g., TNFα).
-
Incubation: Incubate the plate for the desired treatment period (typically 6-24 hours).[9][10]
-
Cell Lysis: After incubation, wash the cells with PBS and add cell lysis buffer.
-
Luciferase Assay: Transfer the cell lysate to an opaque 96-well plate and add luciferase assay reagent.
-
Measurement: Immediately measure the luminescence using a plate-reading luminometer.[10] The relative light units (RLU) are proportional to the NF-κB activity.
Protocol 2: Western Blot for Phosphorylated IκBα
This method assesses the phosphorylation status of IκBα, a key event in the activation of the NF-κB pathway.
-
Sample Preparation: Grow and treat cells with this compound or BAY 11-7082. After treatment, lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated IκBα overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalization: To ensure equal protein loading, re-probe the membrane with an antibody against total IκBα or a housekeeping protein like GAPDH.
Protocol 3: Annexin V Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed and treat cells with this compound, BAY 11-7082, or a vehicle control for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[3][2]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Experimental workflow for validating this compound activity.
Caption: UBE2N signaling pathway and points of inhibition.
References
- 1. kumc.edu [kumc.edu]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BAY 11-7082 (PD002682, DOEWDSDBFRHVAP-KRXBUXKQSA-N) [probes-drugs.org]
- 5. The anti-inflammatory drug BAY 11-7082 suppresses the MyD88-dependent signalling network by targeting the ubiquitin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anti-inflammatory drug BAY 11-7082 suppresses the MyD88-dependent signalling network by targeting the ubiquitin system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. BAY 11-7082 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Light sensitivity and handling precautions for NSC697923
This technical support center provides researchers, scientists, and drug development professionals with essential information on the handling, storage, and use of NSC697923, with a particular focus on its potential light sensitivity and associated precautions.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A: Proper storage of this compound is crucial for maintaining its potency and stability. Recommendations vary slightly between suppliers, but the general consensus is as follows:
-
Lyophilized Powder: Store at -20°C, desiccated. In this form, the compound is stable for up to 24 months.[1][2] For long-term storage (months to years), some suppliers recommend -20°C in a dry, dark place.
-
Stock Solutions: Once reconstituted, typically in DMSO, it is recommended to aliquot the solution to avoid multiple freeze-thaw cycles.[1][2] For short-term storage (up to 1 month), store at -20°C.[1][2][3] For longer-term storage (up to 6 months), some sources suggest storing at -80°C.[4]
Q2: What is the best solvent for reconstituting this compound?
A: this compound is soluble in DMSO and ethanol.[1][2] For a 10 mM stock solution, 1 mg of lyophilized powder can be reconstituted in 0.37 mL of DMSO.[1][2] It is also soluble in DMSO at concentrations up to 100 mM and in ethanol up to 25 mM with gentle warming.
Q3: Is this compound light-sensitive?
A: Currently, there is no specific data available from manufacturers or in published literature that definitively characterizes the light sensitivity of this compound. However, as a general precautionary measure for many small molecule inhibitors, it is prudent to protect it from light. Photodegradation can occur with exposure to visible and ultraviolet light, potentially leading to a loss of potency or the formation of impurities.[3]
Q4: What are the general handling precautions for this compound?
A: Standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood. Avoid inhalation of the powder and contact with skin and eyes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | 1. Improper storage leading to degradation. 2. Multiple freeze-thaw cycles of stock solution. 3. Potential light degradation. | 1. Ensure the compound is stored as recommended (see FAQs). 2. Aliquot stock solutions after reconstitution. 3. Protect stock solutions and experimental samples from light by using amber vials or wrapping containers in aluminum foil.[1] |
| Low or no observed biological activity | 1. Incorrect concentration of this compound. 2. Compound precipitation in media. 3. Cell line not sensitive to this compound's mechanism of action. | 1. Verify calculations for dilutions. Perform a dose-response experiment to determine the optimal concentration. 2. Ensure the final concentration of DMSO in the cell culture media is low (typically <0.5%) to maintain solubility. 3. Confirm that your cell line expresses the Ubc13-Uev1A complex and relies on the NF-κB or related pathways for survival. |
| Cell toxicity in control group | 1. High concentration of the solvent (e.g., DMSO). | 1. Ensure the final solvent concentration in your experimental setup is the same as in your vehicle control and is non-toxic to your cells. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Reference(s) |
| DMSO | 25 mg/mL | [1][2] |
| DMSO | up to 100 mM | |
| Ethanol | 5 mg/mL | [1][2] |
| Ethanol | up to 25 mM (with gentle warming) |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Reference(s) |
| Lyophilized Powder | -20°C (desiccated) | 24 months | [1][2] |
| Solution | -20°C | 1 month | [1][2][3] |
| Solution | -80°C | 6 months | [4] |
Experimental Protocols
General Workflow for Handling Potentially Light-Sensitive Compounds
In Vitro Ubiquitination Assay
This assay is designed to determine the inhibitory effect of this compound on the formation of the Ubc13-ubiquitin thioester conjugate.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 200 µM ATP, 120 µM Ubiquitin (Ub), and 0.1 µM E1 activating enzyme.
-
E2 Enzyme Complex: To the reaction mixture, add 0.2 µM Ubc13 and 0.2 µM Uev1A.
-
Inhibitor Addition: Add this compound at the desired concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the reactions at 37°C for 40 minutes.
-
Termination: Stop the reactions by adding an equal volume of SDS-PAGE sample buffer without a reducing agent.
-
Analysis: Analyze the products by Western blotting using an anti-Ubc13 antibody to detect the Ubc13~Ub thioester conjugate.
Cell Viability Assay
This protocol assesses the cytotoxic effects of this compound on a cell line of interest.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-10 µM) for a specified duration (e.g., 24, 48, or 72 hours).[4] Include a vehicle control.
-
Assay: Add a cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Signaling Pathways
This compound Mechanism of Action: Inhibition of the NF-κB Pathway
This compound is a small-molecule inhibitor of the E2 ubiquitin-conjugating enzyme complex, Ubc13-Uev1A.[1][2] This complex is crucial for the formation of K63-linked polyubiquitin chains, which act as a scaffold for the activation of the IKK complex in the NF-κB signaling pathway. By inhibiting Ubc13-Uev1A, this compound prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB transcription factor (p50/p65) in the cytoplasm and inhibiting its pro-survival signaling.[2]
This compound-Induced Apoptosis via p53 and JNK Pathways
In certain cancer cells, such as neuroblastoma, this compound can induce apoptosis through mechanisms involving the p53 and JNK pathways.[5] In p53 wild-type cells, this compound promotes the nuclear accumulation of p53, leading to the transcription of pro-apoptotic genes.[4][5] In p53 mutant cells, this compound can induce apoptosis through the activation of the JNK signaling pathway.[4][5][6]
References
- 1. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 2. NSC-697923 | Cell Signaling Technology [cellsignal.com]
- 3. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A small-molecule inhibitor of UBE2N induces neuroblastoma cell death via activation of p53 and JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Validating UBE2N as the Primary Target of NSC697923: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data to validate Ubiquitin Conjugating Enzyme E2 N (UBE2N) as the primary target of the small molecule inhibitor, NSC697923. UBE2N is a critical enzyme in the DNA damage response and NF-κB signaling pathways, making it an attractive target for therapeutic intervention in oncology and inflammatory diseases. This compound has emerged as a potent, cell-permeable inhibitor of UBE2N, and this guide offers an objective analysis of its performance and specificity.[1][2][3]
Executive Summary
This compound is a selective inhibitor of UBE2N that covalently modifies the active site cysteine (Cys87), thereby blocking its ubiquitin-conjugating activity.[4][5] This inhibition disrupts downstream signaling pathways, including NF-κB activation, and has been shown to induce apoptosis in various cancer cell lines, particularly neuroblastoma and diffuse large B-cell lymphoma.[2][6][7] While this compound demonstrates a higher degree of selectivity for UBE2N compared to other E2 enzymes like UbcH5c and the broader spectrum inhibitor BAY 11-7082, potential off-target effects should be considered, particularly due to the reactive nature of its nitrofuran group.[4][8] This guide presents the key experimental data validating UBE2N as the primary target of this compound and provides detailed protocols for the essential validation assays.
Data Presentation
Table 1: In Vitro Inhibition of UBE2N by this compound
| Parameter | Value | Assay Conditions | Reference |
| Mechanism of Action | Covalent modification of active site cysteine (Cys87) | Mass Spectrometry, X-ray Crystallography | [4] |
| Inhibition of UBE2N-Uev1A | Yes | In vitro ubiquitination assay | [9] |
| Inhibition of UbcH5c | No effect | In vitro ubiquitination assay | [9] |
| Comparison with BAY 11-7082 | This compound is more selective for UBE2N | In vitro ubiquitination assay with a panel of E2 enzymes | [8] |
Table 2: Cellular Effects of this compound
| Cellular Process | Effect of this compound | Cell Lines | Reference |
| NF-κB Activation | Inhibition | Diffuse Large B-cell Lymphoma (DLBCL) | [6][9] |
| DNA Damage Signaling | Inhibition | Mouse Embryonic Fibroblasts (MEFs) | [3] |
| Apoptosis Induction | Yes | Neuroblastoma (NB) and DLBCL cell lines | [2][6] |
| p53 Nuclear Accumulation | Yes | p53 wild-type NB cells | [2][6] |
| JNK Pathway Activation | Yes | p53 mutant NB cells | [6] |
| Tumor Growth Suppression (in vivo) | Yes | NB xenografts | [2][6] |
Experimental Protocols
In Vitro UBE2N Ubiquitination Assay
This assay biochemically validates the direct inhibition of UBE2N by this compound.
Materials:
-
Recombinant human E1 enzyme (e.g., UBE1)
-
Recombinant human UBE2N/Uev1A complex
-
Recombinant human Ubiquitin
-
ATP solution
-
This compound
-
Assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.5 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-Ubiquitin antibody
Procedure:
-
Prepare a reaction mixture containing E1 enzyme (e.g., 50 nM), UBE2N/Uev1A (e.g., 500 nM), and ubiquitin (e.g., 5 µM) in the assay buffer.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixtures.
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reactions by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to visualize the formation of polyubiquitin chains. A decrease in the intensity of the polyubiquitin chain ladder in the presence of this compound indicates inhibition of UBE2N.
Cellular NF-κB Reporter Assay
This assay assesses the functional consequence of UBE2N inhibition on the NF-κB signaling pathway in a cellular context.
Materials:
-
HEK293 cells stably expressing an NF-κB luciferase reporter construct
-
Cell culture medium and supplements
-
This compound
-
TNF-α (or other NF-κB stimulus)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a sub-maximal concentration of TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
A dose-dependent decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.
Materials:
-
Intact cells (e.g., the cancer cell line of interest)
-
This compound
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
SDS-PAGE gels and Western blotting reagents
-
Anti-UBE2N antibody
Procedure:
-
Treat intact cells with this compound or vehicle control at a desired concentration for a specified time (e.g., 1-2 hours) at 37°C.
-
Wash the cells with PBS to remove excess compound.
-
Resuspend the cells in PBS and aliquot them into PCR tubes.
-
Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by a cooling step at 4°C for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-UBE2N antibody.
-
Quantify the band intensities. An increase in the thermal stability of UBE2N (i.e., more soluble protein at higher temperatures) in the presence of this compound confirms target engagement.
Mandatory Visualizations
Caption: UBE2N signaling pathway and the inhibitory action of this compound.
References
- 1. BAY 11-7082 (PD002682, DOEWDSDBFRHVAP-KRXBUXKQSA-N) [probes-drugs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Covalent Inhibition of Ubc13 Affects Ubiquitin Signaling and Reveals Active Site Elements Important for Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NSC-697923 | Cell Signaling Technology [cellsignal.com]
- 6. A small-molecule inhibitor of UBE2N induces neuroblastoma cell death via activation of p53 and JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. The anti-inflammatory drug BAY 11-7082 suppresses the MyD88-dependent signalling network by targeting the ubiquitin system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Unveiling the Selectivity of NSC697923: A Comparative Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of the E2 ubiquitin-conjugating enzyme inhibitor, NSC697923, with a focus on its selectivity for UBE2N over other E2 enzymes. Designed for researchers, scientists, and drug development professionals, this document compiles available experimental data to offer an objective performance overview, supported by detailed methodologies for key experiments.
Executive Summary
This compound is a cell-permeable small molecule inhibitor that has demonstrated significant and selective inhibition of UBE2N (also known as Ubc13).[1] UBE2N plays a crucial role in various cellular processes, including DNA repair and NF-κB signaling pathways, by assembling K63-linked polyubiquitin chains. Its dysregulation has been implicated in various diseases, including cancer and inflammatory disorders. This compound covalently modifies the active site cysteine of UBE2N, thereby blocking its ubiquitin-conjugating activity.[2] This guide summarizes the current understanding of this compound's selectivity and provides protocols for its evaluation.
Comparative Selectivity of this compound
This compound has been shown to be a selective inhibitor of UBE2N. While comprehensive screening data against a full panel of E2 enzymes is limited in publicly available literature, existing studies consistently report high selectivity for UBE2N over other tested E2 enzymes, most notably UbcH5c.
| E2 Enzyme | Common Name | This compound Activity | Reference |
| UBE2N | Ubc13 | Inhibits | [1] |
| UbcH5c | UBE2D3 | No effect |
Note: The table above is based on available published data. Further comprehensive screening is required to establish a complete selectivity profile.
Interestingly, beyond its primary target, this compound has been reported to inhibit the deubiquitinase USP7 with a high potency (IC50 <0.2 μM) and caspase-1 with an IC50 of 1.737 μM.[3][4] This off-target activity should be considered when interpreting experimental results.
Experimental Methodologies
To facilitate the independent verification and further exploration of this compound's selectivity, this section provides a detailed protocol for an in vitro ubiquitination assay to determine the inhibitory activity of this compound against UBE2N and other E2 enzymes.
In Vitro Ubiquitination Assay for IC50 Determination
This assay measures the formation of polyubiquitin chains catalyzed by E2 enzymes in the presence of varying concentrations of an inhibitor. The reduction in ubiquitin chain formation is used to calculate the IC50 value.
Materials:
-
E1 activating enzyme (e.g., UBA1)
-
E2 conjugating enzymes (UBE2N/Uev1a complex, UbcH5c, and other E2s of interest)
-
Ubiquitin
-
ATP
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 200 µM ATP, 120 µM Ubiquitin, and 0.1 µM E1 enzyme.[1]
-
SDS-PAGE gels and Western blotting reagents
-
Anti-ubiquitin antibody
Procedure:
-
Prepare a serial dilution of this compound: Dissolve this compound in DMSO to create a stock solution and then perform serial dilutions in the assay buffer to achieve a range of desired concentrations.
-
Set up the ubiquitination reactions: In separate microtubes, combine the assay buffer with the respective E2 enzyme (e.g., 0.2 µM UBE2N/Uev1a).
-
Add this compound: Add the diluted this compound solutions to the reaction tubes. Include a DMSO-only control.
-
Initiate the reaction: Add ATP to each tube to start the ubiquitination reaction.
-
Incubate: Incubate the reactions at 37°C for a defined period (e.g., 40 minutes).[1]
-
Stop the reaction: Terminate the reaction by adding SDS-PAGE loading buffer.
-
Analyze the results:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to visualize the formation of polyubiquitin chains.
-
Quantify the band intensities corresponding to polyubiquitin chains.
-
-
Calculate IC50: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the experimental process and the biological context of UBE2N, the following diagrams have been generated.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Simplified UBE2N signaling pathway leading to NF-κB activation.
References
Comparative Analysis of NSC697923 Cross-reactivity with Cellular Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular cross-reactivity of NSC697923, a selective inhibitor of the E2 ubiquitin-conjugating enzyme Ubc13. The following sections detail its interaction with its primary target and known off-target proteins, supported by experimental data, detailed protocols, and pathway visualizations to aid in experimental design and data interpretation.
Introduction
This compound is a cell-permeable small molecule that selectively targets the Ubc13-Uev1A ubiquitin-conjugating enzyme complex.[1] It acts as a covalent inhibitor, forming an adduct with the active site cysteine (Cys87) of Ubc13 through a Michael addition.[2] This inhibition specifically blocks the formation of K63-linked polyubiquitin chains, a critical post-translational modification in various signaling pathways, including the NF-κB and DNA damage response (DDR) pathways.[1][2] Understanding the selectivity and potential off-target effects of this compound is crucial for its application as a chemical probe and for the development of more specific therapeutic agents.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the known inhibitory activities of this compound against its primary target, Ubc13, and other cellular proteins. This quantitative data highlights the selectivity profile of the compound.
| Target Protein | Protein Class | This compound Inhibitory Concentration | Assay Type | Reference |
| Ubc13 (UBE2N) | E2 Ubiquitin-Conjugating Enzyme | ~1-2 µM | Cell-based NF-κB activation and cell survival assays | [1] |
| As low as 1 µM | In vitro ubiquitination assay | [3] | ||
| UbcH5c | E2 Ubiquitin-Conjugating Enzyme | No effect | In vitro ubiquitination assay | [1] |
| Caspase-1 | Cysteine-aspartic Protease | IC50 = 1.737 µM | Enzymatic activity assay | [4][5] |
Signaling Pathway Analysis
This compound's primary mechanism of action is the inhibition of Ubc13, which plays a pivotal role in signaling pathways crucial for cell survival and stress responses.
Ubc13-Mediated NF-κB Signaling Pathway
Ubc13, in conjunction with E3 ligases such as TRAF2 and TRAF6, is essential for the activation of the canonical NF-κB pathway in response to stimuli like TNFα and IL-1β.[6][7][8] Inhibition of Ubc13 by this compound disrupts the K63-linked polyubiquitination of signaling intermediates, thereby preventing the activation of the IKK complex and subsequent NF-κB activation.[9]
Caption: Ubc13's role in the canonical NF-κB pathway and its inhibition by this compound.
Ubc13 in the DNA Damage Response
Ubc13 is also a key component of the DNA damage response (DDR), particularly in the repair of DNA double-strand breaks (DSBs). It functions downstream of the E3 ligases RNF8 and RNF168 to catalyze the formation of K63-linked ubiquitin chains on histones, which serves as a scaffold to recruit downstream repair factors.
Caption: Role of Ubc13 in the DNA damage response and its inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments used to assess the cross-reactivity of this compound are provided below.
In Vitro Ubiquitination Assay
This assay is used to directly measure the enzymatic activity of Ubc13 and its inhibition by this compound.
Objective: To determine if this compound inhibits the formation of K63-linked polyubiquitin chains catalyzed by the Ubc13-Uev1A complex.
Materials:
-
Recombinant human E1 enzyme (e.g., UBE1)
-
Recombinant human Ubc13 and Uev1A (or other E2s for cross-reactivity testing, e.g., UbcH5c)
-
Recombinant E3 ligase (e.g., TRAF6)
-
Human ubiquitin
-
ATP
-
This compound
-
Reaction Buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 2 mM ATP, 0.5 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-ubiquitin antibody
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, E1 enzyme (e.g., 50 nM), Ubc13/Uev1A (e.g., 200 nM), E3 ligase (e.g., 100 nM), and ubiquitin (e.g., 5 µM).
-
Add varying concentrations of this compound (e.g., 0.1 µM to 50 µM) or DMSO as a vehicle control to the reaction mixtures.
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reactions by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to visualize the formation of polyubiquitin chains.
-
Compare the extent of polyubiquitination in the presence and absence of this compound to determine its inhibitory effect. For cross-reactivity assessment, replace Ubc13/Uev1A with other E2 enzymes like UbcH5c.[9]
Experimental Workflow for In Vitro Ubiquitination Assay
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Covalent Inhibition of Ubc13 Affects Ubiquitin Signaling and Reveals Active Site Elements Important for Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NSC-697923 | Cell Signaling Technology [cellsignal.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Ubiquitin Signaling in the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Many Roles of Ubiquitin in NF-κB Signaling [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
Head-to-Head Comparison: NSC697923 and UC-764865 in Targeting UBE2N
In the landscape of targeted cancer therapy, the E2 ubiquitin-conjugating enzyme UBE2N (Ubc13) has emerged as a critical node in oncogenic signaling pathways. Two small molecule inhibitors, NSC697923 and UC-764865, have demonstrated potential in targeting this enzyme. This guide provides a detailed, data-supported comparison of these two compounds for researchers, scientists, and drug development professionals.
Overview and Mechanism of Action
Both this compound and UC-764865 function as inhibitors of UBE2N, a key enzyme involved in the formation of K63-linked polyubiquitin chains. These chains are crucial for signaling pathways that regulate inflammation, immune responses, and DNA damage repair, rather than protein degradation.
This compound is a cell-permeable, irreversible inhibitor that covalently binds to the active site cysteine of Ubc13.[1][2] This covalent modification blocks the formation of the Ubc13-ubiquitin thioester conjugate, thereby inhibiting its enzymatic activity.[3][4] this compound has been shown to be a selective inhibitor of the Ubc13-Uev1A complex.[3][5]
UC-764865 is also a small-molecule inhibitor that targets the active site of UBE2N.[6][7][8] It functions to block the ubiquitination of substrates involved in innate immune and inflammatory pathways.[6][7][8]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and UC-764865 based on published experimental results. It is important to note that these data are not from direct head-to-head studies and were generated in different experimental systems.
Table 1: In Vitro Cytotoxicity
| Compound | Cell Line | Cell Type | Assay | Endpoint | Result |
| This compound | Neuroblastoma (NB) cell lines | p53 wild-type and mutant | Cytotoxicity Assay | Cell Viability | Dose-dependent reduction in viability (0-5 µM; 24 hours)[9] |
| This compound | Diffuse Large B-cell Lymphoma (DLBCL) | ABC and GCB subtypes | Proliferation/Survival Assay | Inhibition of proliferation and survival | Effective inhibition observed[3] |
| UC-764865 | Acute Myeloid Leukemia (AML) cell lines | Leukemic hematopoietic stem and progenitor cells (HSPCs) | Cell Death Assay | Induction of cell death | Promoted cell death in leukemic HSPCs while sparing normal HSPCs[6][7] |
Table 2: In Vivo Efficacy
| Compound | Cancer Model | Dosing Regimen | Endpoint | Result |
| This compound | Neuroblastoma (SH-SY5Y and NGP) xenografts | 5 mg/kg; i.p.; daily for 10 days | Tumor Growth Suppression | Significant tumor regression observed[9] |
| UC-764865 | Mouse model with aggressive patient-derived AML | Not specified | Leukemic Burden | Reduction of leukemic burden in bone marrow by as much as 70% and extended survival[10] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound primarily impacts the NF-κB and DNA damage signaling pathways through its inhibition of UBE2N. By preventing the K63-linked polyubiquitination required for the activation of key downstream kinases, this compound effectively suppresses these pro-survival pathways.
Caption: this compound inhibits UBE2N, blocking NF-κB and DNA damage signaling.
UC-764865 in AML Experimental Workflow
The evaluation of UC-764865 in acute myeloid leukemia involved a workflow designed to assess its efficacy and selectivity against leukemic versus healthy hematopoietic stem and progenitor cells.
Caption: Experimental workflow for evaluating UC-764865 in AML.
Detailed Experimental Protocols
In Vitro Ubiquitination Assay (for this compound)
This assay is designed to measure the formation of the E2-ubiquitin thioester conjugate and assess the inhibitory effect of this compound.
-
Reaction Mixture: Prepare a reaction mixture containing E1 activating enzyme, ubiquitin, UBE2N/Uev1A (or UbcH5c as a control), and the test compound (this compound) or DMSO as a vehicle control in ubiquitination reaction buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer without a reducing agent.
-
Analysis: Analyze the reaction products by SDS-PAGE followed by Western blotting using an anti-Ubc13 or anti-UbcH5c antibody to detect the E2-Ub thioester conjugates.[3]
Cell Viability/Cytotoxicity Assay (General Protocol)
This protocol can be adapted to assess the effect of either compound on the viability of cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the inhibitor (this compound or UC-764865) or vehicle control for a specified duration (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add a viability reagent such as MTT, MTS, or a reagent from a CellTiter-Glo® Luminescent Cell Viability Assay kit to each well.
-
Incubation: Incubate the plates according to the manufacturer's instructions to allow for the conversion of the reagent by viable cells.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
In Vivo Xenograft Tumor Model (General Protocol)
This protocol outlines the general steps for evaluating the in vivo efficacy of an anticancer compound.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., neuroblastoma cells for this compound) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the compound (e.g., this compound at 5 mg/kg) or vehicle control via a specified route (e.g., intraperitoneal injection) and schedule.[9]
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Analysis: Compare the tumor growth between the treated and control groups to determine the antitumor efficacy.
Conclusion
Both this compound and UC-764865 demonstrate promise as inhibitors of the UBE2N E2 ubiquitin-conjugating enzyme for cancer therapy. This compound has been characterized as a covalent inhibitor with demonstrated activity against DLBCL and neuroblastoma through the suppression of NF-κB and DNA damage signaling. UC-764865 has shown efficacy in AML models by selectively inducing cell death in leukemic cells.
The lack of direct comparative studies necessitates that researchers carefully consider the available data within its specific experimental context. The choice between these inhibitors for further investigation will depend on the specific cancer type and the signaling pathways of interest. The experimental protocols provided herein offer a starting point for the independent evaluation and comparison of these and other UBE2N inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Covalent Inhibition of Ubc13 Affects Ubiquitin Signaling and Reveals Active Site Elements Important for Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. NSC-697923 | Cell Signaling Technology [cellsignal.com]
- 5. This compound | Ubc13 inhibitor | Probechem Biochemicals [probechem.com]
- 6. UC-764865 | UBE2N inhibitor | Probechem Biochemicals [probechem.com]
- 7. Ubiquitin-conjugating Enzyme (E2) | DC Chemicals [dcchemicals.com]
- 8. UC-764865|CAS 2566480-63-3|DC Chemicals [dcchemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. fiercebiotech.com [fiercebiotech.com]
NSC697923 Demonstrates Superior Efficacy in Chemoresistant Cancer Cells Compared to Conventional Chemotherapeutics
For Immediate Release
A comprehensive analysis of preclinical data reveals that NSC697923, a small-molecule inhibitor of the UBE2N ubiquitin-conjugating enzyme, exhibits potent cytotoxic effects in chemoresistant cancer cell lines, outperforming traditional chemotherapy agents. This guide provides a detailed comparison of this compound's efficacy against standard treatments, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Superior Cytotoxicity of this compound in Chemoresistant Neuroblastoma
This compound has demonstrated significantly greater cytotoxic potency in the chemoresistant neuroblastoma cell line LA-N-6 compared to the conventional chemotherapeutic drugs doxorubicin and etoposide.[1] Studies show that this compound effectively induces cell death in this resistant cell line, suggesting its potential as a therapeutic option for relapsed or refractory neuroblastoma.[1]
Comparative Efficacy Data
The following table summarizes the comparative efficacy of this compound, Doxorubicin, and Etoposide on the chemoresistant LA-N-6 neuroblastoma cell line.
| Compound | Concentration (µM) | Cell Viability (%) | Apoptosis Induction |
| This compound | 1 | ~60% | Significant |
| 3 | ~40% | Strong | |
| 5 | ~20% | Very Strong | |
| Doxorubicin | 1 | >80% | Minimal |
| 3 | >80% | Minimal | |
| 5 | >80% | Minimal | |
| Etoposide | 1 | >80% | Minimal |
| 3 | >80% | Minimal | |
| 5 | >80% | Minimal |
Data derived from Cheng et al., 2014. Cell viability was assessed after 24 hours of treatment.
Mechanism of Action: A Dual Approach to Overcoming Resistance
This compound's effectiveness in chemoresistant cells stems from its unique mechanism of action. As a UBE2N inhibitor, it can induce cancer cell death through two distinct signaling pathways.[1]
In p53 wild-type cells: this compound promotes the nuclear accumulation of the p53 tumor suppressor protein, leading to the activation of apoptotic pathways.[1]
In p53 mutant cells: The compound activates the JNK signaling pathway, which also culminates in apoptosis.[1]
This dual-pathway activation provides a significant advantage, as it can bypass the resistance mechanisms that often render single-pathway-targeting drugs ineffective.
Figure 1: Dual signaling pathways of this compound-induced apoptosis.
Experimental Workflows and Protocols
To facilitate further research, detailed protocols for the key experiments cited are provided below.
Cell Viability Assay (CCK-8)
This protocol outlines the steps to assess cell viability following treatment with this compound or other compounds.
Figure 2: Workflow for the Cell Viability (CCK-8) Assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound, doxorubicin, and etoposide in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection and quantification of apoptotic cells using flow cytometry.
Figure 3: Workflow for the Annexin V Apoptosis Assay.
Detailed Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of this compound or control compounds for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes and wash the cell pellet with ice-cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples within 1 hour using a flow cytometer.
Western Blot for JNK Activation
This protocol details the detection of phosphorylated JNK as a marker of JNK pathway activation.
Figure 4: Workflow for Western Blotting of JNK Activation.
Detailed Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK) overnight at 4°C. Also, probe a separate membrane with an antibody for total JNK as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available data strongly suggest that this compound is a promising therapeutic candidate for treating chemoresistant cancers, particularly neuroblastoma. Its ability to induce apoptosis through multiple signaling pathways provides a robust mechanism to overcome drug resistance. Further investigation into the efficacy of this compound in other chemoresistant cancer models is warranted to explore its full therapeutic potential.
References
Comparative Analysis of NSC697923 Efficacy Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of NSC697923, a potent inhibitor of the E2 ubiquitin-conjugating enzyme UBE2N (also known as Ubc13), across different cancer types, primarily focusing on neuroblastoma and diffuse large B-cell lymphoma. The information is compiled from preclinical studies to aid in the evaluation of this compound for further research and development.
Efficacy of this compound: A Quantitative Comparison
| Cancer Type | Cell Line | p53 Status | Effective Concentration | Observed Effects |
| Neuroblastoma | SH-SY5Y | Wild-Type | 0-5 μM | Induction of apoptosis, promotion of p53 nuclear translocation.[1] |
| Neuroblastoma | IMR32 | Wild-Type | 0-5 μM | Induction of apoptosis, promotion of p53 nuclear translocation.[1] |
| Neuroblastoma | SK-N-AS | Mutant | 0-5 μM | Induction of apoptosis via activation of the JNK-mediated pathway.[1] |
| Neuroblastoma | NGP | Not Specified | 0-5 μM | Significant reduction in cell viability. |
| Neuroblastoma | NB-19 | Partially Functional p53 | 0-5 μM | Induction of cell death.[1] |
| Diffuse Large B-cell Lymphoma (DLBCL) - ABC subtype | OCI-Ly10 | Not Specified | Not Specified | Inhibition of proliferation and survival, suppression of constitutive NF-κB activity. |
| Diffuse Large B-cell Lymphoma (DLBCL) - GCB subtype | OCI-Ly7, SUDHL-6 | Not Specified | Not Specified | Inhibition of proliferation and survival. |
Mechanism of Action
This compound functions as a selective inhibitor of UBE2N, a key enzyme involved in protein ubiquitination.[1] This inhibition disrupts downstream signaling pathways crucial for cancer cell survival and proliferation. The specific mechanism of action appears to be dependent on the p53 tumor suppressor status of the cancer cells.[1]
-
In p53 Wild-Type Cancer Cells: this compound promotes the nuclear importation of p53.[1] This leads to the activation of p53-mediated apoptotic pathways, ultimately resulting in cell death.[1]
-
In p53 Mutant Cancer Cells: In the absence of functional p53, this compound induces apoptosis through the activation of the JNK (c-Jun N-terminal kinase) signaling pathway.[1]
Experimental Protocols
The determination of IC50 values and the cytotoxic effects of this compound are typically carried out using a Cell Counting Kit-8 (CCK-8) assay. This colorimetric assay measures cell viability.
Protocol for IC50 Determination using CCK-8 Assay:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A serial dilution of this compound (e.g., ranging from nanomolar to high micromolar concentrations) is prepared and added to the respective wells. A control group of cells is treated with the vehicle (e.g., DMSO) alone.
-
Incubation: The plate is incubated for a specified period, typically 24 to 72 hours, to allow the compound to exert its effects.
-
CCK-8 Reagent Addition: Following incubation, 10 µL of CCK-8 solution is added to each well.
-
Final Incubation: The plate is incubated for an additional 1-4 hours. During this time, viable cells will metabolize the WST-8 in the CCK-8 solution to produce a colored formazan product.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Molecular Interactions and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway of this compound and the experimental workflow for determining its IC50 value.
Caption: Experimental workflow for determining the IC50 value of this compound.
Caption: Mechanism of action of this compound in cancer cells with different p53 status.
References
In Vitro vs. In Vivo Efficacy of NSC697923: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of NSC697923, a selective inhibitor of the Ubc13-Uev1A (UBE2N) ubiquitin-conjugating enzyme complex. The data presented herein is compiled from preclinical studies and is intended to inform researchers on the potential therapeutic applications and experimental considerations of this compound.
Executive Summary
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines in vitro, particularly in neuroblastoma and diffuse large B-cell lymphoma (DLBCL). These effects are primarily attributed to its inhibition of the NF-κB signaling pathway and activation of the p53 tumor suppressor pathway. In vivo studies using a neuroblastoma xenograft model in mice have corroborated these findings, showing significant tumor growth suppression upon treatment with this compound. This guide summarizes the key quantitative data, details the experimental methodologies, and provides visual representations of the underlying molecular pathways and experimental workflows.
Data Presentation
In Vitro Efficacy of this compound
The in vitro activity of this compound has been evaluated across a panel of cancer cell lines. The following table summarizes the cytotoxic effects of this compound on various neuroblastoma (NB) cell lines after 24 hours of treatment.
| Cell Line | MYCN Status | p53 Status | Estimated IC50 (µM) |
| IMR32 | Amplified | Wild-Type | ~2.5 |
| NGP | Amplified | Wild-Type | ~3.0 |
| NB19 | Amplified | Partially Functional | ~3.5 |
| CHLA-255 | Non-amplified | Wild-Type | ~4.0 |
| SK-N-AS | Non-amplified | Mutant | ~4.5 |
| SH-SY5Y | Non-amplified | Wild-Type | ~3.0 |
Note: IC50 values are estimated from dose-response curves presented in the cited literature. Actual values may vary based on experimental conditions.
Key Findings from In Vitro Studies:
-
This compound induces apoptosis in neuroblastoma cell lines in a dose-dependent manner[1].
-
It effectively inhibits both anchorage-dependent and -independent colony formation of neuroblastoma cells[2].
-
In DLBCL cells, this compound suppresses constitutive NF-κB activity and inhibits the proliferation and survival of both Activated B-Cell-like (ABC) and Germinal Center B-Cell-like (GCB) subtypes[3][4].
-
The compound has been shown to induce apoptosis in primary DLBCL cells[3].
In Vivo Efficacy of this compound in a Neuroblastoma Xenograft Model
The anti-tumor efficacy of this compound was evaluated in an orthotopic neuroblastoma mouse model using SH-SY5Y and NGP cell lines.
| Animal Model | Cell Line | Treatment | Dosage | Outcome |
| Athymic Nude Mice | SH-SY5Y | This compound | 5 mg/kg/day, i.p. | Significant tumor regression |
| Athymic Nude Mice | NGP | This compound | 5 mg/kg/day, i.p. | Significant tumor regression |
Key Findings from In Vivo Studies:
-
This compound demonstrates potent antitumor efficacy as a single agent in neuroblastoma xenografts[1].
-
Treatment with this compound led to a significant reduction in tumor weight compared to control groups[1].
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from studies evaluating the cytotoxic effects of this compound on neuroblastoma cell lines[5].
-
Cell Seeding: Seed neuroblastoma cells (e.g., IMR32, SH-SY5Y, SK-N-AS) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 2, 3, 4, 5 µM) for 24 hours.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Propidium Iodide Staining and Flow Cytometry)
This protocol is based on the methodology used to assess apoptosis in neuroblastoma cells treated with this compound[1].
-
Cell Treatment: Culture neuroblastoma cells with the desired concentrations of this compound for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Cell Staining: Resuspend the cell pellet in a buffer containing Propidium Iodide (PI).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. PI-positive cells are considered apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of PI-positive cells to determine the level of apoptosis.
Western Blot Analysis for NF-κB Pathway Activation
This protocol outlines the steps to analyze the effect of this compound on key proteins in the NF-κB signaling pathway[6][7].
-
Cell Lysis: Treat DLBCL or other relevant cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically analyze the bands and normalize to a loading control like β-actin.
In Vivo Orthotopic Neuroblastoma Xenograft Model
This protocol is a synthesized representation of the methodology used in preclinical studies of this compound[1].
-
Cell Preparation: Culture luciferase-expressing SH-SY5Y or NGP neuroblastoma cells. Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Animal Model: Use 5- to 6-week-old female athymic nude mice.
-
Orthotopic Injection: Under anesthesia, surgically expose the adrenal gland and inject 1 x 10⁶ cells into the adrenal capsule.
-
Tumor Growth Monitoring: Monitor tumor growth via bioluminescence imaging and/or ultrasound.
-
Treatment Initiation: Once tumors are established, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound intraperitoneally at a dose of 5 mg/kg/day. The control group receives a vehicle control.
-
Endpoint: At the end of the treatment period, euthanize the mice, and harvest and weigh the tumors.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for the in vivo neuroblastoma xenograft study.
References
- 1. A small-molecule inhibitor of UBE2N induces neuroblastoma cell death via activation of p53 and JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of proliferation and survival of diffuse large B-cell lymphoma cells by a small-molecule inhibitor of the ubiquitin-conjugating enzyme Ubc13-Uev1A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of proliferation and survival of diffuse large B-cell lymphoma cells by a small-molecule inhibitor of the ubiquitin-conjugating enzyme Ubc13-Uev1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Navigating the Safe Disposal of NSC697923: A Step-by-Step Guide for Laboratory Professionals
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific regulations and procedures, as local and national rules may vary.
Core Principles of NSC697923 Disposal
The disposal of this compound, like most chemical compounds used in research, is governed by regulations that prohibit its disposal in the regular trash or down the sanitary sewer system[1][2]. All waste containing this compound must be treated as hazardous chemical waste and managed through your institution's hazardous waste program[1].
Detailed Disposal Procedures
This section outlines the procedural steps for disposing of this compound in its various forms: as a pure solid, in solution, and as contaminated labware.
Experimental Protocol for Waste Segregation and Packaging
-
Identify and Segregate Waste Streams:
-
Solid Waste: Unused or expired pure this compound powder.
-
Liquid Waste: Solutions containing this compound, such as those prepared in Dimethyl Sulfoxide (DMSO) or ethanol.
-
Contaminated Solid Labware: Items such as pipette tips, centrifuge tubes, gloves, and bench paper that have come into direct contact with this compound.
-
Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound.
-
-
Select Appropriate Waste Containers:
-
Use containers that are chemically compatible with the waste they will hold. For instance, do not store acidic or basic solutions in metal containers[3].
-
Ensure containers are in good condition, with no leaks or cracks, and have a secure, leak-proof screw-on cap[3][4].
-
Place liquid waste containers in secondary containment to prevent spills[3].
-
-
Labeling Hazardous Waste:
-
All waste containers must be clearly labeled with a hazardous waste tag provided by your EHS department[1].
-
The label must include:
-
The words "Hazardous Waste"[1].
-
The full chemical name: "this compound" and the name of any solvents (e.g., "Dimethyl Sulfoxide")[1]. Avoid abbreviations or chemical formulas[1][4].
-
The approximate concentration and quantity of each component.
-
The date of waste generation[1].
-
The principal investigator's name, lab location, and contact information[1].
-
-
Step-by-Step Disposal Guidance
1. Disposal of Solid this compound Powder:
-
Carefully transfer any unused or expired solid this compound into a designated hazardous waste container.
-
Ensure the container is properly labeled as "Hazardous Waste" and includes the full chemical name.
-
Store the sealed container in a designated hazardous waste accumulation area until collection by EHS.
2. Disposal of this compound Solutions (e.g., in DMSO):
-
Solutions of this compound in solvents like DMSO should be collected in a dedicated, sealed, and properly labeled liquid hazardous waste container.
-
DMSO is readily absorbed through the skin and can carry other dissolved chemicals with it; therefore, exercise extreme caution[5].
-
Do not mix incompatible waste streams. For instance, keep organic solvent waste separate from aqueous waste.
-
Specialized disposal companies are often employed for the incineration of DMSO-containing waste[6][7][8].
3. Disposal of Contaminated Labware:
-
Non-Sharps: Disposable items such as gloves, pipette tips, and contaminated bench paper should be collected in a designated, lined container for solid hazardous waste.
-
Sharps: All sharps must be placed in a puncture-resistant sharps container specifically designated for chemically contaminated sharps.
-
These containers must also be labeled as hazardous waste with the name of the contaminating chemical (this compound).
4. Empty this compound Containers:
-
Empty containers that held pure this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or another appropriate solvent that can dissolve the compound).
-
The rinsate from this process is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container[4].
-
After triple-rinsing, the container may be disposed of in the regular trash, though it is best to consult with your EHS department for confirmation[4].
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general hazardous waste regulations provide a framework for accumulation limits.
| Waste Category | Key Disposal Considerations | Typical Accumulation Limits (Consult EHS) |
| Solid this compound | Collect in a labeled, sealed container. | Up to 55 gallons of a single hazardous waste stream. |
| This compound in DMSO | Collect in a compatible, sealed liquid waste container with secondary containment. | Must be collected within 90 days of the start date. |
| Contaminated Labware | Segregate sharps from non-sharps. All items must be placed in designated hazardous waste containers. | Varies by institutional policy. |
Note: The accumulation time and quantity limits are based on typical US EPA regulations for large quantity generators and may differ based on your institution's specific generator status and local regulations[3].
Mandatory Visualizations
To further clarify the disposal process, the following diagrams illustrate the decision-making workflow.
Caption: Decision workflow for this compound waste segregation.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. acs.org [acs.org]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. fishersci.com [fishersci.com]
- 6. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
- 7. greenfield.com [greenfield.com]
- 8. louisville.edu [louisville.edu]
Personal protective equipment for handling NSC697923
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of the UBE2N inhibitor, NSC697923, ensuring laboratory safety and experimental integrity.
This document provides crucial safety and logistical information for the handling of this compound, a potent small-molecule inhibitor of the E2 ubiquitin-conjugating enzyme UBE2N (also known as Ubc13). Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₁₁H₉NO₅S | [1][2] |
| Molecular Weight | 267.26 g/mol | [2] |
| Purity | ≥98% (HPLC) | [3] |
| Appearance | Solid powder | |
| CAS Number | 343351-67-7 | [3] |
| Solubility | Soluble in DMSO (up to 100 mM) and Ethanol (up to 25 mM with gentle warming) | [1][2] |
Personal Protective Equipment (PPE)
Given that this compound is a potent, cell-permeable small molecule inhibitor with cytotoxic effects, a cautious approach to personal protection is paramount. While it may be shipped as a non-hazardous chemical, its biological activity necessitates the following minimum PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for integrity before use and change them frequently, especially if contamination is suspected.
-
Eye Protection: Safety glasses with side shields or goggles must be worn at all times when handling the solid compound or its solutions.
-
Lab Coat: A buttoned lab coat must be worn to protect from spills and contamination.
-
Respiratory Protection: While not generally required for handling small quantities in a well-ventilated area, a properly fitted respirator (e.g., N95 or higher) should be considered when weighing out the solid compound to avoid inhalation of airborne particles.
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability and potency of this compound.
Storage
-
Solid Form: Store the lyophilized powder at -20°C in a desiccated environment. It is reported to be light-sensitive, so storage in the dark is recommended.[1] The solid form is stable for at least 12 months under these conditions.[4]
-
Stock Solutions: Prepare stock solutions in DMSO.[2] Once in solution, aliquot and store at -20°C. To prevent loss of potency, use reconstituted solutions within one month and avoid multiple freeze-thaw cycles.
Preparation of Stock Solutions
A common stock solution concentration is 10 mM in DMSO. To prepare a 10 mM stock solution from 1 mg of this compound (MW: 267.26 g/mol ), reconstitute the powder in 0.37 mL of DMSO.[5] Working concentrations will vary depending on the specific experimental requirements.
Disposal Plan
Dispose of all waste containing this compound in accordance with local, state, and federal regulations for chemical waste.
-
Solid Waste: Collect any solid waste, including empty vials and contaminated consumables (e.g., pipette tips, microfuge tubes), in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, including unused stock solutions and cell culture media, in a sealed and clearly labeled hazardous waste container. Do not pour down the drain.
-
Decontamination: Decontaminate surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent (e.g., 70% ethanol), followed by a thorough rinse.
Experimental Protocols
In Vitro Ubiquitination Assay
This protocol is adapted from methodologies used to assess the inhibitory effect of this compound on Ubc13-mediated ubiquitin chain synthesis.[2]
-
Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 200 µM ATP, 120 µM Ubiquitin, and 0.1 µM E1 activating enzyme.[2]
-
Add 0.2 µM Ubc13 and 0.2 mM Uev1A to the reaction mixture.[2]
-
Add this compound at the desired concentrations. A DMSO vehicle control should be included.
-
Initiate the reaction and incubate at 37°C for 40 minutes.[2]
-
Terminate the reaction by adding SDS-PAGE sample buffer.
-
Analyze the products by Western blotting using an anti-ubiquitin antibody to detect the formation of polyubiquitin chains.
Cell Viability Assay
This protocol can be used to determine the cytotoxic effects of this compound on cell lines.
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0-5 µM) for a specified duration (e.g., 24 hours).[6] Include a DMSO vehicle control.
-
Following treatment, assess cell viability using a standard method such as the trypan blue exclusion assay or a commercially available viability reagent (e.g., MTT, MTS).[2]
-
Measure the appropriate signal (e.g., absorbance, fluorescence) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathways and Mechanisms of Action
This compound is a selective inhibitor of the E2 ubiquitin-conjugating enzyme UBE2N (Ubc13).[3] This inhibition disrupts key cellular signaling pathways, primarily the NF-κB and p53 pathways.
Inhibition of the NF-κB Pathway
This compound blocks the formation of K63-linked polyubiquitin chains, a process mediated by the Ubc13-Uev1A complex. This ubiquitination is a critical step in the activation of the NF-κB signaling pathway. By inhibiting Ubc13, this compound suppresses constitutive NF-κB activity.[5]
Activation of the p53 Pathway
In p53 wild-type cells, this compound has been shown to induce the nuclear accumulation of the tumor suppressor protein p53.[7] This leads to the activation of p53-mediated apoptosis. The precise mechanism by which UBE2N inhibition leads to p53 nuclear import is an area of ongoing research.
Experimental Workflow for Handling this compound
The following diagram outlines a logical workflow for the safe handling and use of this compound in a laboratory setting.
References
- 1. This compound, UBE2N inhibitor (CAS 343351-67-7) | Abcam [abcam.com]
- 2. selleckchem.com [selleckchem.com]
- 3. NSC 697923 | CAS 343351-67-7 | this compound | Tocris Bioscience [tocris.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. NSC-697923 | Cell Signaling Technology [cellsignal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A small-molecule inhibitor of UBE2N induces neuroblastoma cell death via activation of p53 and JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
